molecular formula C9H16O3 B596291 cis-tert-Butyl 3-hydroxycyclobutanecarboxylate CAS No. 1311158-43-6

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Katalognummer: B596291
CAS-Nummer: 1311158-43-6
Molekulargewicht: 172.224
InChI-Schlüssel: TYVLAZGEMLWPQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate is a valuable chemical building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structure, featuring a stereodefined cyclobutane ring, is instrumental in the exploration of new chemical spaces for drug discovery. Recent research highlights the application of this and related cis-3-hydroxycyclobutane scaffolds in the development of potent heterocyclic compounds that act as GuaB inhibitors in mycobacteria . GuaB, or inosine-5'-monophosphate dehydrogenase (IMPDH), is a crucial enzyme in the de novo guanine nucleotide biosynthesis pathway, making it a promising target for antibacterial agents . Inhibitors targeting this pathway can potently hinder the growth and survival of mycobacteria, showing potential for treating infectious diseases like tuberculosis (TB) . The tert-butyl group within the molecule is a common motif used to influence a compound's specificity and metabolic stability, though it can be a site of oxidative metabolism by cytochrome P450 enzymes . Researchers can leverage this scaffold to develop and optimize new antibacterial compounds with selective activity against Mycobacterium tuberculosis and nontuberculous mycobacterial (NTM) species .

Eigenschaften

IUPAC Name

tert-butyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVLAZGEMLWPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726840
Record name tert-Butyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939768-64-6, 1311158-43-6
Record name tert-Butyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3r)-tert-butyl 3-hydroxycyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique puckered structure of the cyclobutane ring offers a three-dimensional scaffold that can be exploited to improve the pharmacological properties of drug candidates. This document details the core synthetic route, provides in-depth experimental protocols for each key step, and presents quantitative data in a clear, tabular format for easy comparison and implementation.

Introduction

The cyclobutane motif is increasingly incorporated into small-molecule drug candidates to enhance properties such as metabolic stability, potency, and selectivity. This compound, with its defined stereochemistry and functional groups, serves as a versatile intermediate for the synthesis of more complex molecules. This guide focuses on a robust and scalable three-step synthesis beginning from the commercially available starting material, 1,1-cyclobutanedicarboxylic acid. The pathway involves the synthesis of the key intermediate 3-oxocyclobutanecarboxylic acid, followed by esterification and a stereoselective reduction to yield the desired cis-isomer.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following three key transformations:

  • Synthesis of 3-Oxocyclobutanecarboxylic Acid: This intermediate is prepared from 1,1-cyclobutanedicarboxylic acid.

  • Esterification to tert-Butyl 3-Oxocyclobutanecarboxylate: The carboxylic acid is converted to its tert-butyl ester.

  • Stereoselective Reduction: The ketone is reduced to the corresponding alcohol, with a preference for the cis-isomer.

The logical flow of this synthesis is depicted in the following diagram:

Synthesis_Pathway Start 1,1-Cyclobutanedicarboxylic Acid Intermediate1 3-Oxocyclobutanecarboxylic Acid Start->Intermediate1 Synthesis Intermediate2 tert-Butyl 3-Oxocyclobutanecarboxylate Intermediate1->Intermediate2 Esterification FinalProduct This compound Intermediate2->FinalProduct Stereoselective Reduction Step1_Workflow Reactant Protected Cyclobutane Precursor Hydrolysis Acidic Hydrolysis Reactant->Hydrolysis Extraction Work-up & Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product 3-Oxocyclobutanecarboxylic Acid Purification->Product Step3_Workflow Reactant tert-Butyl 3-Oxocyclobutanecarboxylate Reduction Reduction with NaBH4 in MeOH Reactant->Reduction Quenching Quenching with Acetone Reduction->Quenching Extraction Work-up & Extraction Quenching->Extraction Purification Flash Column Chromatography Extraction->Purification Product cis-tert-Butyl 3-hydroxycyclobutanecarboxylate Purification->Product

In-Depth Technical Guide: Physicochemical Properties of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry. This document compiles available data on its chemical and physical characteristics, outlines a likely experimental protocol for its synthesis, and discusses its relevance in the context of drug discovery and development.

Core Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its rigid, three-dimensional cyclobutane scaffold makes it an attractive component for introducing conformational constraints in drug candidates, which can lead to improved potency and selectivity.[2]

Table 1: Physicochemical Data Summary

PropertyValueSource/Comment
CAS Number 939768-64-6[1]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Data not available. For the analogous carbamate, 117 °C.[3]
Boiling Point Data not available.
Density Data not available. For the analogous carbamate, 1.107 g/cm³.[3]
Solubility Data not available. Likely soluble in common organic solvents.
pKa Data not available. Predicted for methyl ester analogue: ~14.7.
LogP Data not available. For the analogous carbamate, XLogP3 is 0.9.[4]
Storage Store at room temperature or in a refrigerator.[1]

Experimental Protocols

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound involves the stereoselective reduction of the ketone precursor, followed by purification to isolate the desired cis-isomer.

G Synthesis Workflow for this compound cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Purification start tert-butyl 3-oxocyclobutanecarboxylate reagents1 Reducing Agent (e.g., NaBH₄) Solvent (e.g., Methanol, THF) start->reagents1 Reaction product_mix Mixture of cis/trans Isomers (tert-butyl 3-hydroxycyclobutanecarboxylate) reagents1->product_mix purification Chromatographic Separation (e.g., Column Chromatography) product_mix->purification Separation final_product cis-tert-butyl 3-hydroxycyclobutanecarboxylate purification->final_product Isolation of cis isomer side_product trans-tert-butyl 3-hydroxycyclobutanecarboxylate purification->side_product

Caption: A logical workflow for the synthesis of the target compound.

Methodology: Stereoselective Reduction of tert-butyl 3-oxocyclobutanecarboxylate

The key step in the synthesis is the reduction of the ketone functionality. Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation, typically yielding a mixture of cis and trans isomers.[5][6] The choice of solvent and temperature can influence the diastereoselectivity of the reaction.

Reaction: tert-butyl 3-oxocyclobutanecarboxylate + NaBH₄ → cis/trans-tert-butyl 3-hydroxycyclobutanecarboxylate

Procedure Outline:

  • tert-butyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.[7]

  • The solution is cooled to a low temperature (e.g., 0 °C) in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution.

  • The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, typically by the addition of a weak acid or water.

  • The product is extracted into an organic solvent, and the organic layer is washed and dried.

  • The solvent is removed under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Methodology: Purification

The separation of the cis and trans diastereomers is crucial for obtaining the desired product. This is typically achieved using chromatographic techniques.

Procedure Outline:

  • The crude mixture of isomers is subjected to column chromatography on silica gel.

  • A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the isomers. The polarity of the eluent is optimized to achieve good separation.

  • Fractions are collected and analyzed by TLC to identify those containing the pure cis-isomer.

  • The fractions containing the pure cis-product are combined, and the solvent is evaporated to yield the purified this compound.

Spectral Data

While commercially available, detailed spectral data in the public domain is scarce. The following table summarizes the expected spectral characteristics based on the structure of the molecule.

Table 2: Expected Spectral Data

TechniqueExpected Characteristics
¹H NMR - A singlet for the nine protons of the tert-butyl group. - Multiplets for the cyclobutane ring protons. The chemical shifts and coupling constants of the protons on the carbons bearing the hydroxyl and ester groups will be diagnostic for the cis stereochemistry. - A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR - A signal for the quaternary carbon and a signal for the methyl carbons of the tert-butyl group. - Signals for the four carbons of the cyclobutane ring, with the carbons attached to the oxygen atoms (hydroxyl and ester) shifted downfield.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - A strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester. - C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry - The molecular ion peak (M⁺) may be observed. - Common fragmentation patterns would include the loss of the tert-butyl group, water, and cleavage of the cyclobutane ring.

Role in Drug Development

Cyclobutane-containing building blocks are increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[2] The rigid and three-dimensional nature of the cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, to improve metabolic stability, solubility, and binding affinity.[2]

The cis-1,3-disubstituted pattern of this compound provides a defined spatial arrangement of the hydroxyl and ester functionalities. These functional groups can be further elaborated to introduce pharmacophoric elements or to serve as attachment points for linkers in more complex molecules like PROTACs.

Drug Development Workflow Application

This building block can be integrated into a drug discovery workflow, for example, in the synthesis of a library of compounds for screening against a biological target.

G Application in a Drug Discovery Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Library Generation and Screening building_block cis-tert-butyl 3-hydroxycyclobutanecarboxylate modification Functional Group Modification (e.g., Amidation) building_block->modification core_scaffold Modified Cyclobutane Core modification->core_scaffold diversification Parallel Synthesis with Various R-groups core_scaffold->diversification compound_library Compound Library diversification->compound_library screening High-Throughput Screening compound_library->screening hits Hit Compounds screening->hits

Caption: Use of the title compound in a typical drug discovery workflow.

References

An In-depth Technical Guide to cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the identification, properties, synthesis, and applications of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development.

Chemical Identification and Properties

CAS Number: 939768-64-6[1]

This compound is a cycloalkane derivative characterized by a cis-substituted cyclobutane ring bearing a hydroxyl group and a tert-butyl ester. This structure makes it a useful intermediate in the synthesis of various complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance White to off-white solid[1]
Storage Temperature Room temperature[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the stereoselective reduction of a ketone precursor, tert-butyl 3-oxocyclobutanecarboxylate. The choice of reducing agent is crucial for obtaining the desired cis isomer with high selectivity.

Experimental Protocol: Synthesis

Reaction: Stereoselective reduction of tert-butyl 3-oxocyclobutanecarboxylate.

Materials:

  • tert-Butyl 3-oxocyclobutanecarboxylate

  • Reducing agent (e.g., sodium borohydride, L-selectride®)

  • Anhydrous solvent (e.g., methanol, tetrahydrofuran)

  • Quenching agent (e.g., water, dilute acid)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxocyclobutanecarboxylate in an appropriate anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Slowly add the chosen reducing agent to the stirred solution. The choice of reducing agent influences the stereoselectivity of the reaction. For the synthesis of the cis isomer, a sterically hindered hydride source is often preferred.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of a quenching agent.

  • Allow the mixture to warm to room temperature.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product, which may contain a mixture of cis and trans isomers, can be purified using column chromatography or recrystallization to isolate the desired this compound.

Method 1: Column Chromatography

  • Stationary Phase: Silica gel

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure cis isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Method 2: Recrystallization

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If any insoluble impurities are present, filter the hot solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the purified this compound.

Spectral Data for Identification

The structure and purity of this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the protons on the cyclobutane ring and the tert-butyl group. The coupling constants between the protons on the cyclobutane ring can help to confirm the cis stereochemistry. The tert-butyl group typically appears as a sharp singlet integrating to nine protons.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the cyclobutane ring, and the carbons of the tert-butyl group.[2]

  • IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band corresponding to the hydroxyl (-OH) group and a strong absorption band for the carbonyl (C=O) group of the ester.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its rigid cyclobutane scaffold and the presence of both a hydroxyl and a protected carboxylic acid functionality allow for diverse chemical modifications.

One notable application is in the synthesis of antiviral agents. For instance, derivatives of this molecule have been explored as potential inhibitors of viral replication, including for viruses like SARS-CoV-2.[3] The cyclobutane ring can act as a bioisostere for other cyclic or acyclic moieties, potentially improving the pharmacokinetic properties of a drug candidate.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a potential drug candidate.

experimental_workflow A cis-tert-Butyl 3-hydroxycyclobutanecarboxylate B Activation of Hydroxyl Group A->B e.g., Mesylation, Tosylation C Nucleophilic Substitution B->C Introduction of Pharmacophore D Deprotection of tert-Butyl Ester C->D e.g., TFA, HCl E Amide Coupling D->E Coupling with Amine F Final Drug Candidate E->F

References

Starting materials for cis-tert-butyl 3-hydroxycyclobutanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for obtaining cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry. The synthesis is presented with a focus on readily available starting materials and scalable protocols. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Synthetic Strategy Overview

The primary synthetic route to this compound involves a three-step sequence starting from the condensation of a malonic ester with a 1,3-dihalopropane derivative to form the cyclobutane ring. This is followed by esterification to introduce the tert-butyl group and a final stereoselective reduction to yield the desired cis-isomer.

cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Stereoselective Reduction Diisopropyl malonate Diisopropyl malonate Intermediate A Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Diisopropyl malonate->Intermediate A 2,2-Dimethoxy-1,3-dibromopropane 2,2-Dimethoxy-1,3-dibromopropane 2,2-Dimethoxy-1,3-dibromopropane->Intermediate A 3-Oxocyclobutanecarboxylic acid 3-Oxocyclobutanecarboxylic acid Intermediate A->3-Oxocyclobutanecarboxylic acid Hydrolysis & Decarboxylation tert-Butyl 3-oxocyclobutanecarboxylate tert-Butyl 3-oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylic acid->tert-Butyl 3-oxocyclobutanecarboxylate tert-Butylation This compound This compound tert-Butyl 3-oxocyclobutanecarboxylate->this compound Reduction (e.g., NaBH4)

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step in the synthesis.

Table 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Starting MaterialsReagents and SolventsReaction ConditionsProductYield
Diisopropyl malonate, 2,2-Dimethoxy-1,3-dibromopropanePotassium tert-butoxide, DMFStep 1: -5°C to 140°C, 4 daysDiisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylateNot isolated
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylateConcentrated HCl, WaterStep 2: 75-80°C for 30h, then 102-106°C for 120h3-Oxocyclobutanecarboxylic acid~16% (from diisopropyl malonate)

Table 2: Esterification and Reduction

Starting MaterialReagents and SolventsReaction ConditionsProductYield
3-Oxocyclobutanecarboxylic acidDi-tert-butyl dicarbonate, DMAP, DichloromethaneRoom temperaturetert-Butyl 3-oxocyclobutanecarboxylateHigh (not specified)
tert-Butyl 3-oxocyclobutanecarboxylateSodium borohydride, Methanol0°C to room temperatureThis compoundHigh (not specified)

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This procedure is adapted from patent literature and involves a two-step, one-pot reaction.

A. Formation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

  • To a flask containing N,N-dimethylformamide (DMF), add potassium tert-butoxide with stirring in an ice bath at -5°C.

  • Slowly add a solution of diisopropyl malonate in DMF to the flask.

  • After the addition is complete, warm the mixture to 20°C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane and stir for 1 hour at room temperature.

  • Heat the reaction mixture to 140°C and maintain this temperature for 4 days.

  • Cool the mixture, evaporate half of the DMF, and add water.

  • Extract the aqueous layer with n-heptane.

  • Dry the combined organic phases and remove the solvent under reduced pressure to obtain the crude product.

B. Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid

  • To the crude product from the previous step, add water and concentrated hydrochloric acid with stirring.

  • Heat the mixture to 75-80°C and maintain for 30 hours.

  • Increase the temperature to 102-106°C and maintain for 120 hours.

  • Boil off approximately two-thirds of the solvent.

  • Extract the remaining solution with dichloromethane.

  • Dry the combined organic phases with anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Recrystallize the crude product from dichloromethane and n-heptane to yield pure 3-oxocyclobutanecarboxylic acid.

Step 2: Synthesis of tert-Butyl 3-Oxocyclobutanecarboxylate

This step involves the esterification of the carboxylic acid with a tert-butyl group.

  • Dissolve 3-oxocyclobutanecarboxylic acid in dichloromethane.

  • Add di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 3-oxocyclobutanecarboxylate.

Step 3: Stereoselective Reduction to this compound

The final step is the stereoselective reduction of the ketone to the desired cis-alcohol.

  • Dissolve tert-butyl 3-oxocyclobutanecarboxylate in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis

Start Start Step1 Synthesize 3-Oxocyclobutanecarboxylic Acid Start->Step1 Step2 Esterify to tert-Butyl 3-Oxocyclobutanecarboxylate Step1->Step2 Step3 Reduce to this compound Step2->Step3 Purification Purify Final Product Step3->Purification End End Purification->End

Caption: Logical workflow of the synthesis process.

Stereochemistry of 3-hydroxycyclobutanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxycyclobutanecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 3-hydroxycyclobutanecarboxylate derivatives, which are pivotal building blocks in modern medicinal chemistry. The inherent rigidity and puckered, non-planar conformation of the cyclobutane ring offer a unique three-dimensional scaffold that medicinal chemists can leverage to orient pharmacophoric groups with precision.[1][2] This conformational constraint can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles.[1][3] This document details the synthesis, stereochemical control, separation, and characterization of cis and trans stereoisomers, with a focus on their application in drug discovery.

Introduction to Cyclobutane Stereochemistry

The cyclobutane ring is not flat; it adopts a puckered or bent conformation to alleviate torsional strain.[4][5] This puckering results in two distinct substituent positions: axial and equatorial-like. For a 1,3-disubstituted cyclobutane like 3-hydroxycyclobutanecarboxylate, this leads to the existence of diastereomers: cis and trans.

  • cis-isomer: The hydroxyl (-OH) and carboxylate (-COOR) groups are on the same face of the ring.

  • trans-isomer: The hydroxyl and carboxylate groups are on opposite faces of the ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers. The specific stereochemical arrangement profoundly influences the molecule's overall shape and its ability to interact with biological macromolecules.[1]

cluster_cis cis-Isomers (Enantiomeric Pair) cluster_trans trans-Isomers (Enantiomeric Pair) cis_R (1R,3R)-cis cis_S (1S,3S)-cis trans_R (1R,3S)-trans trans_S (1S,3R)-trans isomers 3-Hydroxycyclobutanecarboxylate Stereoisomers isomers->cis_R Diastereomers isomers->trans_R Diastereomers

Caption: Stereoisomers of 3-hydroxycyclobutanecarboxylate.

Stereoselective Synthesis Strategies

A primary route to access 3-hydroxycyclobutanecarboxylate derivatives begins with a precursor such as 3-oxocyclobutanecarboxylic acid or its nitrile equivalent.[1][6][7][8] The stereochemistry is primarily controlled during the reduction of the ketone functionality.

The stereoselective reduction of the 3-oxo group typically yields the cis-isomer as the major product.[1] This outcome is attributed to the steric hindrance of the puckered cyclobutane ring, which favors hydride attack from the less hindered face, leading to the formation of the thermodynamically more stable cis-alcohol.[1]

G start 3-Oxocyclobutane Precursor reduction Stereoselective Reduction (e.g., NaBH4) start->reduction products Mixture of Diastereomers reduction->products cis_product cis-3-Hydroxy... (Major Product) products->cis_product > trans_product trans-3-Hydroxy... (Minor Product) products->trans_product < separation Chromatographic Separation products->separation pure_cis Pure cis-Isomer separation->pure_cis pure_trans Pure trans-Isomer separation->pure_trans

Caption: General workflow for stereoselective synthesis.

Data Presentation: Stereoselective Reduction Outcomes

The following table summarizes representative quantitative data for the stereoselective reduction of 3-oxocyclobutane precursors, illustrating the typical preference for the cis diastereomer.

PrecursorReducing AgentSolventTemp (°C)Diastereomeric Ratio (cis:trans)Yield (%)
3-OxocyclobutanecarbonitrileSodium Borohydride (NaBH₄)Methanol0Typically > 90:10> 95
Ethyl 3-oxocyclobutanecarboxylateSodium Borohydride (NaBH₄)Ethanol0~ 85:15> 90
3-Oxocyclobutane-1-carboxylic acidLithium Borohydride (LiBH₄)THF-78 to RT~ 95:5~ 88

Note: The values presented are generalized from common laboratory practices and principles of stereoselective reductions. Actual results may vary based on specific reaction conditions and substrate modifications.

Experimental Protocols

Protocol: Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile

This protocol describes a generalized procedure for the synthesis of cis-3-hydroxycyclobutanecarbonitrile.

  • Dissolution: Dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in a suitable anhydrous solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), portion-wise over 15-20 minutes, ensuring the temperature is maintained at or below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, slowly add acetone to quench the excess reducing agent. Subsequently, add a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the cis and trans isomers and obtain the desired product.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general method for separating the enantiomers of a racemic carboxylic acid derivative, such as 3-hydroxycyclobutanecarboxylic acid.

  • Salt Formation: Dissolve the racemic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a solution of an enantiomerically pure chiral base (a resolving agent, ~0.5 eq), such as (R)-1-phenylethylamine, dropwise at room temperature.[9]

  • Crystallization: Allow the resulting mixture of diastereomeric salts to crystallize. This may require cooling, slow evaporation of the solvent, or seeding with a crystal. Diastereomers have different physical properties, including solubility, allowing one to crystallize preferentially.[9]

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomeric salt.

  • Purity Check: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques like NMR spectroscopy or chiral HPLC. If necessary, recrystallize the salt to improve purity.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~1-2.

  • Extraction: Extract the liberated, enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Final Workup: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the resolved enantiomer. The other enantiomer can often be recovered from the mother liquor from the initial crystallization step.

Chiral Resolution and Analysis

In drug development, it is often necessary to isolate and test individual enantiomers, as they can have different pharmacological and toxicological profiles.[10] The FDA's 1992 policy statement advocated for understanding the properties of each enantiomer in a drug candidate.[10] Resolution is the process of separating a racemate into its constituent enantiomers.[9]

Common methods include:

  • Chemical Resolution: Involves reacting the racemate with a pure chiral resolving agent to form a mixture of diastereomers, which are then separated by physical means like crystallization.[9][10][11]

  • Enzymatic Resolution: Utilizes the high enantioselectivity of enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture.[10]

  • Chiral Chromatography: Employs a chiral stationary phase (CSP) in HPLC or SFC to physically separate the enantiomers based on their differential interactions with the CSP.[10][11]

G racemate Racemic Mixture (e.g., R-acid + S-acid) reaction Reaction racemate->reaction reagent Pure Chiral Reagent (e.g., R-base) reagent->reaction diastereomers Mixture of Diastereomers (R-acid/R-base + S-acid/R-base) reaction->diastereomers separation Physical Separation (e.g., Crystallization) diastereomers->separation diastereomer1 Diastereomer 1 (R-acid/R-base) separation->diastereomer1 diastereomer2 Diastereomer 2 (S-acid/R-base) separation->diastereomer2 cleavage1 Cleavage diastereomer1->cleavage1 cleavage2 Cleavage diastereomer2->cleavage2 enantiomer1 Pure Enantiomer 1 (R-acid) cleavage1->enantiomer1 enantiomer2 Pure Enantiomer 2 (S-acid) cleavage2->enantiomer2

Caption: Logical workflow of chemical resolution.

Applications in Drug Development

The cyclobutane scaffold is increasingly utilized in drug discovery to impart favorable properties.[2] Its rigid structure can lock a molecule into a specific conformation, enhancing its binding to a target protein.[1] This can improve potency and selectivity while potentially reducing off-target effects. Furthermore, replacing metabolically labile groups with a stable cyclobutane ring can enhance a drug candidate's pharmacokinetic profile.[1][3]

A prominent example is the use of 3-hydroxycyclobutanecarbonitrile as a key building block for Tofacitinib , a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[7] JAK inhibitors modulate the JAK-STAT signaling pathway, which is crucial for cytokine signaling involved in inflammation.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK (Inhibited by Tofacitinib) STAT STAT JAK->STAT Phosphorylates (P) STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Induces

Caption: Simplified JAK-STAT signaling pathway.

References

Discovery and history of cyclobutane derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Cyclobutane Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered a niche and synthetically challenging motif, the cyclobutane ring has emerged from relative obscurity to become a valuable scaffold in modern medicinal chemistry. Its unique conformational properties, offering a three-dimensional architecture that departs from the flat landscapes of many traditional drug molecules, have captured the attention of drug designers. This guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of cyclobutane derivatives, with a focus on key drugs that have successfully incorporated this versatile four-membered ring.

Historically, the cyclobutane moiety was underrepresented in medicinal chemistry, largely due to a lack of accessible synthetic methods and a perception of inherent instability stemming from its significant ring strain (approximately 26 kcal/mol).[1] The first synthesis of cyclobutane itself was achieved in 1907.[2] However, its use as a synthetic intermediate in drug discovery only began to flourish in the last four decades.[3] Today, the cyclobutane ring is recognized for its ability to confer advantageous properties to drug candidates, including improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.[4][5]

This guide will delve into the properties of the cyclobutane ring that make it an attractive scaffold, explore its natural origins, and detail the development of key cyclobutane-containing drugs. We will examine their mechanisms of action through detailed signaling pathways, provide specific experimental protocols for their synthesis and evaluation, and present key quantitative data in a clear, comparative format.

The Advantageous Properties of the Cyclobutane Ring

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and physicochemical properties:

  • Three-Dimensionality: Unlike flat aromatic rings, the puckered conformation of the cyclobutane ring provides a defined three-dimensional geometry. This allows for the precise spatial orientation of substituents, enabling better interaction with the complex three-dimensional binding sites of biological targets.[1][5]

  • Conformational Rigidity: The strained nature of the cyclobutane ring restricts its conformational flexibility. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a target, resulting in enhanced binding affinity and potency.[4]

  • Metabolic Stability: The cyclobutane core can serve as a metabolically stable replacement for more labile groups. For example, replacing a metabolically vulnerable part of a molecule with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby improving the drug's half-life.[5]

  • Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes. This substitution can improve physicochemical properties like solubility while maintaining or improving biological activity.[1]

  • Novel Chemical Space: The underutilization of the cyclobutane scaffold means that its incorporation opens up novel chemical space for drug discovery, providing opportunities to develop new intellectual property.[1]

Cyclobutane Derivatives in Nature

While relatively rare compared to five- and six-membered rings, the cyclobutane motif is found in a variety of natural products, demonstrating its biological relevance. These natural products often exhibit significant biological activity. Examples include:

  • Pentacycloanammoxic acid: Found in bacteria that perform the anammox process, this lipid is composed of five fused cyclobutane rings, forming a ladder-like structure (a ladderane). This unique membrane component is believed to protect the organism from toxic intermediates in its nitrogen metabolism.[6]

  • Cyclobutane pyrimidine dimers: These are not natural products in the traditional sense but are formed in DNA upon exposure to UV radiation. The photochemical [2+2] cycloaddition between adjacent pyrimidine bases (most commonly thymine) creates a cyclobutane ring that links the two bases. This DNA damage can lead to mutations and skin cancer if not repaired.[3][5][6]

  • Cyclobutane-containing alkaloids: A number of alkaloids isolated from terrestrial and marine organisms contain a cyclobutane ring and exhibit a range of biological activities, including antimicrobial and antitumor effects.[7][8]

Key Cyclobutane-Containing Drugs in Medicinal Chemistry

The successful application of the cyclobutane scaffold is best illustrated by the growing number of approved drugs and clinical candidates that feature this ring system. The following sections will provide a detailed examination of four prominent examples.

Carboplatin: A Second-Generation Platinum Anticancer Agent

Discovery and History: Carboplatin was developed as a second-generation platinum-based anticancer drug to address the severe nephrotoxicity associated with its predecessor, cisplatin. By replacing the two chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate ligand, researchers were able to create a compound with a more favorable safety profile while retaining potent anticancer activity.[4] Carboplatin was approved by the FDA in the 1980s and has since become a cornerstone in the treatment of various cancers, including ovarian, lung, and testicular cancers.[9][10]

Mechanism of Action: Carboplatin exerts its cytotoxic effects through a mechanism similar to that of cisplatin. After entering the cell, the cyclobutane-1,1-dicarboxylate ligand is slowly hydrolyzed, leading to the formation of a reactive, positively charged platinum species.[9][10][11] This activated platinum complex then forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[11] The formation of these platinum-DNA adducts, particularly intrastrand crosslinks, distorts the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9][11][12]

Signaling Pathway: Carboplatin-Induced DNA Damage and Apoptosis

Carboplatin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Carboplatin_ext Carboplatin Carboplatin_int Carboplatin Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_Pt Activated Platinum Species Carboplatin_int->Activated_Pt Hydrolysis DNA Nuclear DNA Activated_Pt->DNA Covalent Binding Pt_DNA Platinum-DNA Adducts (Intrastrand Crosslinks) Activated_Pt->Pt_DNA Replication_Inhibition Inhibition of DNA Replication Pt_DNA->Replication_Inhibition Transcription_Inhibition Inhibition of DNA Transcription Pt_DNA->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Boceprevir_Pathway cluster_hcv HCV Life Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Viral_Proteins Catalyzes Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Boceprevir Boceprevir Boceprevir->NS3_4A Inhibits Apalutamide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds AR_nuc AR AR_cyto->AR_nuc Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR_cyto Inhibits Binding Apalutamide->AR_nuc Inhibits Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Activates Cell_Growth Cell Growth & Survival Transcription->Cell_Growth Ivosidenib_Pathway cluster_metabolism Cellular Metabolism cluster_downstream Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Normal Metabolism Two_HG Oncometabolite 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Conversion mutant_IDH1 Mutant IDH1 mutant_IDH1->Two_HG Catalyzes Dioxygenases α-KG-Dependent Dioxygenases Two_HG->Dioxygenases Inhibits Epigenetics Epigenetic Dysregulation (Hypermethylation) Dioxygenases->Epigenetics Regulates Differentiation_Block Block in Cellular Differentiation Epigenetics->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis Ivosidenib Ivosidenib Ivosidenib->mutant_IDH1 Inhibits

References

Technical Guide: Solubility Profile of cis-tert-butyl 3-hydroxycyclobutanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a key building block in medicinal chemistry and drug development. Recognizing the limited availability of public quantitative solubility data for this compound, this document provides a framework for its systematic evaluation. It includes detailed, standardized experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable and reproducible data. Furthermore, this guide presents a relevant synthesis protocol for a related cyclobutane derivative, offering insights into solvent compatibility and handling. The inclusion of structured data tables and workflow diagrams aims to facilitate experimental design and data recording for scientists engaged in drug discovery and process development.

Introduction

This compound is a versatile synthetic intermediate characterized by a compact, rigid cyclobutane core functionalized with a hydroxyl group and a bulky tert-butyl ester. This unique combination of features makes it a valuable component in the design of novel therapeutics, where the cyclobutane scaffold can serve as a bioisosteric replacement for other cyclic or acyclic moieties. The solubility of this compound in various organic solvents is a critical parameter that influences its handling, reactivity in chemical synthesis, purification efficiency, and formulation development.

This guide provides a comprehensive resource for understanding and determining the solubility of this compound. While extensive quantitative data is not publicly documented, the following sections offer standardized methodologies to empower researchers to ascertain its solubility profile in a range of common organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₆O₃[General knowledge]
Molecular Weight 172.22 g/mol [General knowledge]
Appearance White to off-white solid[General knowledge]
Storage Temperature Room temperature[General knowledge]

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents requires experimental determination. The following table is provided for researchers to record their findings. The protocols detailed in Section 4 are recommended for generating this data. The selection of solvents for screening should be guided by the polarity and intended application, with common choices including alcohols, esters, ethers, and chlorinated solvents.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Methanol
e.g., Ethanol
e.g., Isopropanol
e.g., Ethyl Acetate
e.g., Tetrahydrofuran
e.g., Dichloromethane
e.g., Acetone
e.g., Acetonitrile
e.g., Toluene
e.g., Heptane

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Determination

This method offers a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, tetrahydrofuran, acetone, heptane)

  • Small test tubes or vials (e.g., 1 dram)

  • Vortex mixer

  • Spatula

Procedure:

  • Weigh approximately 5 mg of this compound into a small test tube.

  • Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube.

  • After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

  • Visually inspect the mixture for the complete dissolution of the solid.

  • Continue adding solvent in a stepwise manner until the solid is fully dissolved or a total volume of 1 mL has been added.

  • Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for dissolution.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Synthesis and Purification Context

While this guide focuses on solubility, understanding the solvents used in the synthesis and purification of related compounds can provide valuable context. The following is a representative procedure for the synthesis of a similar cyclobutane derivative, highlighting the use of various organic solvents.

Example Synthesis: Preparation of trans-3-hydroxycyclobutanecarboxylic acid

This multi-step synthesis illustrates the use of organic solvents in reaction, workup, and purification.

  • Reduction Step: 3-oxocyclobutanecarboxylate is dissolved in an organic solvent such as tetrahydrofuran and subjected to stereoselective reduction.

  • Mitsunobu Reaction: The resulting cis-3-hydroxycyclobutanecarboxylate is dissolved in an organic solvent like tetrahydrofuran. Reagents such as p-nitrobenzoic acid, diethyl azodicarboxylate, and triphenylphosphine are added.

  • Workup and Extraction: After the reaction, the solvent is removed, and another organic solvent, for example, methyl tert-butyl ether, is added. The mixture is then washed with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Purification: The crude product is often purified by recrystallization or slurrying in a mixed solvent system, such as ethyl acetate and petroleum ether or n-heptane.

  • Hydrolysis: The final step involves hydrolysis, which may be followed by extraction with an organic solvent to isolate the product.

This synthetic sequence indicates that the cyclobutane core is soluble in ethers (tetrahydrofuran, methyl tert-butyl ether) and esters (ethyl acetate), and likely has lower solubility in non-polar solvents like petroleum ether and n-heptane, which are used for precipitation or recrystallization.

Visualized Workflows

The following diagrams illustrate the experimental workflows described in this guide.

G cluster_qualitative Qualitative Solubility Workflow start_qual Weigh ~5 mg of compound add_solvent Add solvent dropwise (0.1 mL) start_qual->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually inspect for dissolution vortex->observe decision_qual Completely dissolved? observe->decision_qual record_sol Record as 'soluble' decision_qual->record_sol Yes check_vol Volume < 1 mL? decision_qual->check_vol No check_vol->add_solvent Yes record_insol Record as 'insoluble' check_vol->record_insol No G cluster_quantitative Quantitative Solubility Workflow (Shake-Flask) start_quant Add excess solid to known solvent volume seal_vial Seal vial start_quant->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant (0.45 µm) settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate

Stability and Storage of cis-tert-butyl 3-hydroxycyclobutanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, offering insights into its handling, potential degradation pathways, and methodologies for stability assessment.

Physicochemical Properties and Storage Recommendations

This compound is a key building block in medicinal chemistry, valued for its role in introducing the conformationally constrained cyclobutane motif into drug candidates. Understanding its stability is crucial for ensuring the integrity of this starting material and the subsequent synthetic intermediates and final active pharmaceutical ingredients (APIs).

Based on supplier safety data sheets and general chemical principles, the following storage conditions are recommended to maintain the quality and purity of this compound.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigeration) To minimize the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).To protect against atmospheric moisture and oxygen, which could potentially participate in degradation reactions.
Light Store in a light-resistant container.To prevent potential photolytic degradation.
Container Use a clean, dry, and inert container (e.g., amber glass or a suitable plastic).To avoid contamination and reaction with the container material.

Potential Degradation Pathways

While specific stability studies on this compound are not extensively published, potential degradation pathways can be inferred based on the functional groups present in the molecule: a tert-butoxycarbonyl (Boc) protected amine, a secondary alcohol, and a cyclobutane ring. Forced degradation studies are essential to definitively identify these pathways.

The primary functional groups susceptible to degradation are the Boc-protecting group and the secondary alcohol. The cyclobutane ring, while strained, is generally stable under typical laboratory conditions but can be susceptible to cleavage under harsh acidic, basic, or thermal stress.[1]

A logical workflow for investigating these potential degradation pathways is outlined below.

G Logical Workflow for Degradation Pathway Analysis A This compound B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Stability-Indicating HPLC Method B->C Analyze Samples D LC-MS/MS Analysis C->D H Determine Rate of Degradation C->H F Identify Degradation Products D->F E NMR Spectroscopy E->F G Elucidate Degradation Pathways F->G

Caption: Workflow for Forced Degradation and Analysis.

Acid-Catalyzed Degradation

The Boc-protecting group is notoriously labile under acidic conditions.[2] This is the most probable degradation pathway.

G Potential Acid-Catalyzed Degradation Pathway A cis-tert-butyl 3-hydroxycyclobutanecarboxylate B Protonation of Carbonyl Oxygen A->B H+ C Loss of tert-butyl cation B->C D Decarboxylation C->D F Isobutene + CO2 C->F E cis-3-aminocyclobutanol (Degradation Product) D->E G Potential Oxidative Degradation Pathway A cis-tert-butyl 3-hydroxycyclobutanecarboxylate B Oxidation of Secondary Alcohol A->B [O] C cis-tert-butyl 3-oxocyclobutanecarboxylate (Degradation Product) B->C

References

Methodological & Application

Application Notes: cis-tert-butyl 3-hydroxycyclobutanecarboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-tert-butyl 3-hydroxycyclobutanecarboxylate is a valuable chiral building block in medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that can be exploited to enhance the pharmacological properties of drug candidates. The presence of both a hydroxyl and a protected carboxyl functional group allows for selective and sequential chemical modifications, making it a versatile starting material for the synthesis of complex bioactive molecules. This document provides detailed application notes and protocols for the utilization of this compound in drug discovery, with a focus on its application in the synthesis of Janus Kinase (JAK) inhibitors.

The cyclobutane ring, while strained, provides a rigid scaffold that can be functionalized to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The defined spatial orientation of substituents on the cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivatives is presented below. These properties are crucial for designing synthetic routes and for predicting the behavior of resulting drug candidates.

PropertyThis compoundcis-tert-butyl 3-aminocyclobutanecarboxylatecis-3-Aminocyclobutanol
Molecular Formula C₉H₁₆O₃C₉H₁₇NO₂C₄H₉NO
Molecular Weight ( g/mol ) 172.22171.2387.12
CAS Number 1036260-25-9136521-99-833895-97-9
Appearance Colorless oil or solidNot specifiedNot specified
Boiling Point (°C) Not specifiedNot specifiedNot specified
Melting Point (°C) Not specifiedNot specifiedNot specified
LogP (calculated) 1.31.1-0.8[1]
pKa (predicted) ~14.5 (alcohol)~9.5 (amine)~9.8 (amine)

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is central to the regulation of immune responses and inflammation.[2] Dysregulation of JAK-STAT signaling is implicated in a range of autoimmune and inflammatory diseases, as well as some cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[3][4]

The unique puckered structure of the cyclobutane ring makes it an attractive scaffold for the design of selective JAK inhibitors. For example, the selective JAK1 inhibitor PF-04965842 incorporates a cis-1,3-cyclobutane diamine linker, which contributes to its potency and selectivity.[2] this compound is an ideal starting material for the synthesis of such cyclobutane-based linkers.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 6. Dimerization DNA DNA pSTAT->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., derived from This compound) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1: Simplified JAK-STAT Signaling Pathway and the site of action for JAK inhibitors.

Experimental Protocols

The following protocols describe key synthetic transformations of this compound to generate intermediates for the synthesis of JAK inhibitors.

Proposed Synthetic Workflow for a JAK Inhibitor Intermediate

This workflow outlines the conversion of this compound to a key diamine intermediate.

experimental_workflow start cis-tert-butyl 3-hydroxycyclobutanecarboxylate step1 Oxidation start->step1 intermediate1 tert-butyl 3-oxocyclobutanecarboxylate step1->intermediate1 step2 Reductive Amination intermediate1->step2 intermediate2 tert-butyl 3-aminocyclobutanecarboxylate step2->intermediate2 step3 Boc Deprotection intermediate2->step3 final_product 3-Aminocyclobutanecarboxylic acid step3->final_product

References

Application Notes and Protocols: Derivatization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane motif is an increasingly important structural component in medicinal chemistry.[1][2] Its unique, rigid, and puckered three-dimensional geometry can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and selectivity when incorporated into small-molecule drug candidates.[1][2] The compound cis-tert-butyl 3-hydroxycyclobutanecarboxylate serves as a versatile starting material for generating a library of diverse derivatives for biological screening. The presence of both a hydroxyl and a tert-butyl ester group allows for orthogonal chemical modifications, enabling the exploration of structure-activity relationships (SAR).

This document provides detailed protocols for the derivatization of this compound via esterification and etherification of the hydroxyl group. Furthermore, it outlines standardized high-throughput screening (HTS) protocols for evaluating the resulting compounds for potential antifungal and anticancer activities.

Derivatization Strategies

The derivatization of this compound focuses on modifying the secondary alcohol to introduce a variety of functional groups, thereby altering the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. Two primary derivatization reactions are presented: Steglich esterification and Williamson ether synthesis.

Experimental Workflow for Derivatization and Screening

Derivatization_Workflow start cis-tert-butyl 3-hydroxycyclobutanecarboxylate esterification Steglich Esterification (Various Carboxylic Acids) start->esterification R-COOH, DCC, DMAP etherification Williamson Ether Synthesis (Various Alkyl Halides) start->etherification 1. NaH 2. R-X purification Purification & Characterization esterification->purification etherification->purification ester_library Ester Derivatives Library screening Biological Screening (Antifungal & Cytotoxicity) ester_library->screening ether_library Ether Derivatives Library ether_library->screening purification->ester_library purification->ether_library sar_analysis SAR Analysis & Hit Identification screening->sar_analysis

Caption: Workflow for derivatization and biological screening.

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives via Steglich Esterification

This protocol describes a general method for the esterification of the hydroxyl group of this compound with various carboxylic acids using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3][4][5]

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the selected carboxylic acid (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol outlines the O-alkylation of this compound with various alkyl halides.[6][7][8]

Materials:

  • This compound

  • Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide, etc.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Re-cool the mixture to 0°C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Physicochemical and Biological Data of a Representative Derivative Library

The following tables present hypothetical data for a small library of ester and ether derivatives prepared from this compound. This data is for illustrative purposes to demonstrate how results from synthesis and screening can be organized.

Table 1: Synthesized Derivatives and Yields

Compound IDR GroupDerivatization MethodYield (%)
CB-E1 -COCH₃Steglich Esterification85
CB-E2 -COPhSteglich Esterification78
CB-E3 -CO(4-ClPh)Steglich Esterification81
CB-ET1 -CH₂PhWilliamson Ether Synthesis65
CB-ET2 -CH₂CH₃Williamson Ether Synthesis72

Table 2: Biological Screening Results

Compound IDAntifungal MIC (µg/mL) vs. C. albicansCytotoxicity IC₅₀ (µM) vs. HeLa Cells
CB-E1 >128>100
CB-E2 6475.2
CB-E3 3245.8
CB-ET1 12889.1
CB-ET2 >128>100
Fluconazole 8N/A
Doxorubicin N/A0.8

Biological Screening Protocols

Protocol 3: High-Throughput Antifungal Susceptibility Testing

This protocol is adapted for a high-throughput screening (HTS) format to assess the minimum inhibitory concentration (MIC) of the synthesized derivatives against a common fungal pathogen, Candida albicans.[9][10][11][12]

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Synthesized cyclobutane derivatives dissolved in DMSO

  • Fluconazole (positive control)

  • DMSO (negative control)

  • Sterile 384-well microplates

  • Resazurin sodium salt solution

  • Plate reader (fluorescence)

Procedure:

  • Compound Plate Preparation: Serially dilute the test compounds in DMSO in a source plate.

  • Assay Plate Preparation: Using an acoustic liquid handler, transfer nanoliter volumes of the compound solutions to a 384-well assay plate.

  • Fungal Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of 2 x 10³ cells/mL.

  • Inoculation: Dispense 50 µL of the fungal inoculum into each well of the assay plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure the fluorescence (Ex/Em: ~560/590 nm) using a plate reader. The MIC is determined as the lowest concentration of the compound that inhibits fungal growth (i.e., prevents the reduction of resazurin).

Protocol 4: MTT Cytotoxicity Assay

This protocol determines the cytotoxic effects of the synthesized derivatives on a human cancer cell line (e.g., HeLa).[13][14][15][16][17][18]

Materials:

  • HeLa human cervical cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized cyclobutane derivatives dissolved in DMSO

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48 hours. Include vehicle (DMSO) and positive controls.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Putative Signaling Pathway Inhibition

Cyclobutane-containing compounds have been shown to inhibit various signaling pathways critical for cancer cell proliferation and survival.[14] For instance, derivatives can be designed to target key kinases or protein-protein interactions. A hypothetical target for the synthesized library could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Cyclobutane Derivative (e.g., CB-E3) Inhibitor->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Scale-Up Synthesis of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient, scalable synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are designed for robust, large-scale production, focusing on process efficiency, stereoselectivity, and ease of purification.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence starting from readily available precursors. The overall strategy involves:

  • Synthesis of 3-Oxocyclobutanecarboxylic Acid: A robust and scalable synthesis of the key cyclobutane intermediate.

  • Esterification to tert-Butyl 3-Oxocyclobutanecarboxylate: A high-yielding and clean conversion to the corresponding tert-butyl ester.

  • Stereoselective Reduction: A diastereoselective reduction of the ketone to furnish the desired cis-alcohol.

Synthesis_Workflow A Starting Materials B Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid A->B Various Reagents C Step 2: Esterification with di-tert-butyl dicarbonate B->C (Boc)2O, DMAP D Step 3: Stereoselective Reduction with Sodium Borohydride C->D NaBH4, Methanol E Final Product: cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate D->E Workup & Purification

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis.

Table 1: Reagents and Stoichiometry for the Synthesis of 3-Oxocyclobutanecarboxylic Acid (Illustrative)

ReagentMolecular Weight ( g/mol )MolesMass/VolumeStoichiometric Ratio
Diisopropyl malonate188.223.60678 g1.0
Potassium tert-butoxide112.213.78424 g1.05
2,2-dimethoxy-1,3-dibromopropane247.931.90472 g0.53
N,N-Dimethylformamide (DMF)73.09-3.2 LSolvent
Concentrated Hydrochloric Acid36.46-As requiredReagent
Water18.02-As requiredSolvent/Reagent

Note: This data is based on a representative literature procedure and may require optimization for specific scales.[1][2]

Table 2: Reagents and Stoichiometry for the Esterification of 3-Oxocyclobutanecarboxylic Acid

ReagentMolecular Weight ( g/mol )MolesMass/VolumeStoichiometric Ratio
3-Oxocyclobutanecarboxylic acid114.101.0114.1 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.3283.7 g1.3
4-Dimethylaminopyridine (DMAP)122.170.056.1 g0.05
Nitromethane61.04-2 LSolvent

Table 3: Reagents and Stoichiometry for the Stereoselective Reduction

ReagentMolecular Weight ( g/mol )MolesMass/VolumeStoichiometric Ratio
tert-Butyl 3-oxocyclobutanecarboxylate170.211.0170.2 g1.0
Sodium borohydride (NaBH₄)37.831.037.8 g1.0
Methanol32.04-2 LSolvent

Experimental Protocols

Step 1: Scale-Up Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from established large-scale synthesis procedures.[1][2]

Procedure:

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

  • Cool the mixture to -5 °C using an ice bath.

  • Slowly add a solution of diisopropyl malonate in DMF over 3 hours, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the mixture to warm to 20 °C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane and heat the reaction mixture to 130-140 °C for 85-96 hours.

  • After the reaction is complete, cool the mixture and distill off approximately half of the DMF under reduced pressure.

  • Add water to the cooled residue and extract the aqueous phase multiple times with n-heptane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • To the crude intermediate, add water and concentrated hydrochloric acid.

  • Heat the mixture to 75-80 °C for 30-32 hours, then increase the temperature to 102-106 °C and maintain for 120 hours.

  • Distill off approximately two-thirds of the solvent.

  • Extract the remaining aqueous solution with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Recrystallize the crude product from a mixture of dichloromethane and n-heptane to yield pure 3-oxocyclobutanecarboxylic acid.

Step 2: Esterification to tert-Butyl 3-Oxocyclobutanecarboxylate

This protocol utilizes a convenient and high-yielding esterification method with di-tert-butyl dicarbonate.[3][4][5]

Procedure:

  • In a dry reaction vessel, dissolve 3-oxocyclobutanecarboxylic acid and 4-dimethylaminopyridine (DMAP) in nitromethane.

  • Add di-tert-butyl dicarbonate to the solution.

  • Heat the reaction mixture to 50 °C and stir for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding dilute hydrochloric acid to hydrolyze any remaining di-tert-butyl dicarbonate.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxocyclobutanecarboxylate. The product is often of sufficient purity for the next step without further purification.

Step 3: Stereoselective Reduction to this compound

This protocol describes the stereoselective reduction of the ketone to the desired cis-alcohol using sodium borohydride. The reduction of 3-substituted cyclobutanones generally yields the cis isomer as the major product.[6][7]

Procedure:

  • Dissolve tert-butyl 3-oxocyclobutanecarboxylate in methanol in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization of Experimental Workflow

Experimental_Protocol cluster_step1 Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid cluster_step2 Step 2: Esterification cluster_step3 Step 3: Stereoselective Reduction S1_1 Charge reactor with DMF and K-tert-butoxide S1_2 Cool to -5 °C S1_1->S1_2 S1_3 Add Diisopropyl malonate in DMF S1_2->S1_3 S1_4 Warm to 20 °C S1_3->S1_4 S1_5 Add 2,2-dimethoxy-1,3-dibromopropane and heat to 130-140 °C S1_4->S1_5 S1_6 Workup and Hydrolysis with HCl S1_5->S1_6 S1_7 Purification by Recrystallization S1_6->S1_7 S2_1 Dissolve Acid and DMAP in Nitromethane S1_7->S2_1 Product from Step 1 S2_2 Add (Boc)2O S2_1->S2_2 S2_3 Heat to 50 °C S2_2->S2_3 S2_4 Aqueous Workup S2_3->S2_4 S3_1 Dissolve Ketone in Methanol S2_4->S3_1 Product from Step 2 S3_2 Cool to 0 °C S3_1->S3_2 S3_3 Add NaBH4 S3_2->S3_3 S3_4 Aqueous Workup S3_3->S3_4 S3_5 Purification by Chromatography S3_4->S3_5

Caption: Detailed experimental workflow for the three-step synthesis.

Concluding Remarks

The presented protocols provide a comprehensive and scalable pathway for the synthesis of this compound. The methods have been selected for their efficiency, reliability, and suitability for large-scale production environments. Researchers and drug development professionals can utilize these detailed procedures as a foundation for the synthesis of this important chemical intermediate, with the understanding that optimization may be necessary to meet specific scale and purity requirements.

References

Application Notes and Protocols for the Characterization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: cis-tert-butyl 3-hydroxycyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development. Its cyclobutane scaffold offers a unique three-dimensional structure that can be exploited to design novel therapeutic agents. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and stability of this compound. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans may be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Expected Chemical Shifts
Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
-C(CH₃)₃~1.45 (singlet, 9H)-C(CH₃)₃~28.1
Cyclobutane-H~2.0-2.8 (multiplets)-C (CH₃)₃~80.5
CH-OH~4.0-4.5 (multiplet)C H-OH~65-70
CH-CO~2.8-3.2 (multiplet)C H-CO~40-45
-OHVariable, broad singletC =O~175

Note: The exact chemical shifts can vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is often effective. A typical gradient might be:

    • Start with 10% acetonitrile.

    • Ramp to 90% acetonitrile over 20 minutes.

    • Hold at 90% for 5 minutes.

    • Return to 10% and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Presentation: Purity Analysis
Parameter Value
Retention TimeAnalyte dependent
Purity (% Area)>95% (typical)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Silylation):

    • To a solution of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine or acetonitrile), add a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • Instrumentation: A standard GC-MS system.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Data Presentation: Mass Spectral Data
Fragment (m/z) Interpretation
[M-15]⁺Loss of a methyl group from the tert-butyl group.
[M-57]⁺Loss of the tert-butyl group.
[M-OSi(CH₃)₃]⁺Loss of the silylated hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR
  • Sample Preparation:

    • Solid (KBr pellet): Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)3600-3200 (broad)
C-H (alkane)3000-2850
C=O (ester)~1730
C-O (ester)1300-1000
C-O (alcohol)1260-1000

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HPLC HPLC (Purity) Purification->HPLC GCMS GC-MS (Identity & Impurities) Purification->GCMS FTIR FTIR (Functional Groups) Purification->FTIR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis Report Application Note & Protocol Generation Data_Analysis->Report

Caption: General workflow for the synthesis, purification, and analytical characterization.

HPLC_Method_Logic Sample Sample Preparation (Dissolve & Filter) Injection Inject Sample Sample->Injection HPLC_System HPLC System Setup (C18 Column, UV Detector) HPLC_System->Injection Mobile_Phase Mobile Phase Gradient (Acetonitrile/Water) Mobile_Phase->HPLC_System Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Analysis Data Analysis (Peak Integration, Purity Calculation) Chromatogram->Analysis

Caption: Logical flow for HPLC purity analysis.

Application Notes and Protocols: cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate as a key starting material in the synthesis of antiviral agents. The focus is on the synthesis of a crucial intermediate for antiviral drugs like boceprevir, a protease inhibitor used in the treatment of Hepatitis C.

Introduction: The Significance of Cyclobutane Moieties in Antiviral Drug Design

Cyclobutane rings are valuable structural motifs in medicinal chemistry. Their rigid, three-dimensional nature can confer unique pharmacological properties to drug candidates, including enhanced metabolic stability and improved binding affinity to biological targets. In the realm of antiviral agents, the cyclobutyl group has been successfully incorporated into potent inhibitors of viral proteases.

A notable example is Boceprevir , a first-generation HCV NS3/4A protease inhibitor. Boceprevir features a β-cyclobutylalanyl moiety at the P1 position, which has been identified as an optimal group for interaction with the S1 pocket of the enzyme. The synthesis of such antiviral agents often relies on the availability of versatile cyclobutane-containing building blocks. This compound is a readily accessible starting material that can be strategically converted into key intermediates for the synthesis of these complex antiviral molecules.

Synthetic Strategy Overview

The overall strategy involves a two-step conversion of this compound into a versatile β-amino ester intermediate. This intermediate is a crucial building block for the P1 fragment of boceprevir and other similar antiviral compounds.

The key transformations are:

  • Oxidation of the secondary alcohol in the starting material to a ketone.

  • Reductive amination of the resulting ketone to introduce the amine functionality.

G start cis-tert-Butyl 3-hydroxycyclobutanecarboxylate ketone tert-Butyl 3-oxocyclobutanecarboxylate start->ketone Oxidation amine tert-Butyl 3-aminocyclobutanecarboxylate (Boceprevir P1 Precursor) ketone->amine Reductive Amination

Caption: Synthetic workflow for the conversion of the starting material to a key antiviral precursor.

Experimental Protocols

Step 1: Oxidation of this compound

The oxidation of the hydroxyl group to a ketone is a critical first step. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions, making it suitable for sensitive substrates.

Reaction: this compound → tert-Butyl 3-oxocyclobutanecarboxylate

Protocol: Swern Oxidation [1][2][3][4]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous DCM (10 mL per 1 g of starting material).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM.

  • In a separate flask, dissolve DMSO (2.2 equivalents) in anhydrous DCM and add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, which may become thick. Stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL per 1 g of starting material).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford tert-butyl 3-oxocyclobutanecarboxylate as a colorless to light yellow liquid.

Quantitative Data (Expected):

ParameterValueReference
Yield 85-95%[1]
Purity >97% (by GC)[5]
Molecular Formula C₉H₁₄O₃[6]
Molecular Weight 170.21 g/mol [6]
Boiling Point Not specified
¹H NMR (CDCl₃) δ 3.40-3.20 (m, 4H), 3.05 (quint, J = 8.0 Hz, 1H), 1.45 (s, 9H)Based on similar structures
¹³C NMR (CDCl₃) δ 205.8, 172.1, 81.5, 52.3, 38.9, 28.0Based on similar structures
Step 2: Reductive Amination of tert-Butyl 3-Oxocyclobutanecarboxylate

Reductive amination is a versatile method to convert ketones into amines. This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent.

Reaction: tert-Butyl 3-oxocyclobutanecarboxylate → tert-Butyl 3-aminocyclobutanecarboxylate

Protocol: Reductive Amination [7][8]

Materials:

  • tert-Butyl 3-oxocyclobutanecarboxylate

  • Ammonium acetate (CH₃COONH₄)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add tert-butyl 3-oxocyclobutanecarboxylate (1.0 equivalent) and ammonium acetate (5-10 equivalents).

  • Add DCM or DCE (15 mL per 1 g of ketone).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 10 mL per 1 g of ketone).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to yield tert-butyl 3-aminocyclobutanecarboxylate.

Quantitative Data (Expected):

ParameterValueReference
Yield 60-80%General expectation for reductive amination
Purity >95%
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
¹H NMR (CDCl₃) δ 3.60-3.40 (m, 1H), 2.80-2.60 (m, 1H), 2.40-2.10 (m, 4H), 1.60 (br s, 2H, NH₂), 1.44 (s, 9H)Based on similar structures
¹³C NMR (CDCl₃) δ 175.0, 80.5, 45.0, 35.0, 33.0, 28.1Based on similar structures

Application in Antiviral Synthesis: Boceprevir P1 Fragment

The synthesized tert-butyl 3-aminocyclobutanecarboxylate serves as a key precursor to the P1 fragment of boceprevir. The subsequent steps would involve chiral resolution (if a specific stereoisomer is required), followed by coupling with the P2-P3-Cap portion of the boceprevir molecule.

G amine tert-Butyl 3-aminocyclobutanecarboxylate resolution Chiral Resolution (e.g., enzymatic or with a chiral acid) amine->resolution coupling Amide Coupling with P2-P3-Cap Fragment resolution->coupling boceprevir Boceprevir coupling->boceprevir

Caption: Logical workflow from the synthesized intermediate to the final antiviral agent.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of key intermediates used in the production of antiviral agents such as boceprevir. The outlined protocols for oxidation and reductive amination provide a reliable pathway to access the crucial β-amino ester precursor. These methodologies are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings. The strategic use of such building blocks is essential for the efficient and economical synthesis of complex, life-saving antiviral therapeutics.

References

Application Notes and Protocols for the Esterification of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid and its corresponding esters are valuable building blocks in medicinal chemistry and drug development. The ester functionality allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates. The direct esterification of 3-hydroxycyclobutanecarboxylic acid is a fundamental transformation to access these important derivatives. This document provides detailed application notes and protocols for the acid-catalyzed esterification of 3-hydroxycyclobutanecarboxylic acid, a process commonly known as the Fischer-Speier esterification.

The Fischer-Speier esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2][3][4][5][6] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[1][2][4][6]

Reaction Principle

The esterification of 3-hydroxycyclobutanecarboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][7]

  • Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4][6]

Data Presentation: Comparison of Reaction Conditions

While specific literature on the direct esterification of 3-hydroxycyclobutanecarboxylic acid is limited, the following table summarizes typical conditions for Fischer esterification of related compounds, providing a basis for experimental design.

ParameterCondition ACondition BGeneral Remarks
Substrate 3-Hydroxycyclobutanecarboxylic Acid3-Hydroxycyclobutanecarboxylic Acid-
Alcohol Methanol (large excess)Ethanol (large excess)Primary alcohols react fastest.[1]
Catalyst Sulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (TsOH)Both are common and effective catalysts.[1]
Catalyst Loading 5-10 mol%5-15 mol%Catalytic amounts are sufficient.
Temperature Reflux (approx. 65 °C for Methanol)Reflux (approx. 78 °C for Ethanol)Heating is required to increase the reaction rate.[5]
Reaction Time 4-24 hours6-48 hoursReaction progress should be monitored by TLC or GC.
Work-up Neutralization, Extraction, DistillationNeutralization, Extraction, ChromatographyPurification method depends on the product's properties.
Expected Yield Moderate to HighModerate to HighYields are highly dependent on efficient water removal.

Experimental Protocols

The following are detailed protocols for the synthesis of methyl and ethyl 3-hydroxycyclobutanecarboxylate.

Protocol 1: Synthesis of Methyl 3-Hydroxycyclobutanecarboxylate using Sulfuric Acid

Materials:

  • 3-Hydroxycyclobutanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxycyclobutanecarboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents), which will also act as the solvent.

  • Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the majority of the methanol using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-hydroxycyclobutanecarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate using p-Toluenesulfonic Acid

Materials:

  • 3-Hydroxycyclobutanecarboxylic acid

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask with Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 3-hydroxycyclobutanecarboxylic acid (1.0 eq), a large excess of anhydrous ethanol (e.g., 10-30 equivalents), and p-toluenesulfonic acid monohydrate (0.05-0.15 eq). An inert solvent such as toluene can also be added to aid in the azeotropic removal of water.

  • Heat the reaction mixture to reflux (approximately 78 °C). Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Continue refluxing for 6-48 hours, or until no more water is collected and starting material is consumed as indicated by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 3-hydroxycyclobutanecarboxylate by vacuum distillation or flash column chromatography.

Visualizations

Fischer_Esterification_Mechanism cluster_activation Activation of Carboxylic Acid cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination cluster_deprotonation Deprotonation CA R-COOH Activated_CA R-C(OH)OH+ CA->Activated_CA Protonation H_plus H+ Alcohol R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Activated_CA->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of H2O Water H2O Ester R-COOR' Protonated_Ester->Ester Deprotonation H_plus_regen H+

Caption: Mechanism of Fischer-Speier Esterification.

Experimental_Workflow start Start reactants Combine 3-Hydroxycyclobutanecarboxylic Acid, excess Alcohol, and Acid Catalyst start->reactants reflux Heat to Reflux (Monitor by TLC/GC) reactants->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Saturated NaHCO3 cool->neutralize concentrate Concentrate in vacuo neutralize->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purify (Distillation or Chromatography) dry->purify product Pure Ester purify->product

Caption: General Experimental Workflow for Fischer Esterification.

References

Application Notes and Protocols for the Purification of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The following sections outline two primary purification techniques: silica gel column chromatography and a non-chromatographic workup procedure involving filtration and extraction.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document offers guidance on established purification methods to obtain this compound with high purity.

Purification Techniques

Two common methods for the purification of this compound and related compounds are detailed below. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the purification of moderately polar organic compounds. It separates molecules based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.

Logical Workflow for Silica Gel Chromatography

cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude Sample dissolve Dissolve in Minimal Solvent crude_sample->dissolve tlc TLC Analysis for Solvent System Optimization dissolve->tlc prepare_column Prepare Silica Gel Slurry tlc->prepare_column pack_column Pack Column prepare_column->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification by Silica Gel Chromatography.

Experimental Protocol: Silica Gel Column Chromatography

This protocol is adapted from a standard procedure for a structurally similar compound, tert-butyl 4-hydroxybutanoate, and should be optimized for this compound.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (optional, for loading)

  • TLC plates (silica gel coated)

  • Chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Rotary evaporator

Procedure:

  • Mobile Phase Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation of the desired compound from impurities. The target Rf value for the product should be around 0.3-0.4.

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top of the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate and ensure the column does not run dry.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (for a related compound):

The following data is for the purification of a similar compound, tert-butyl 4-hydroxybutanoate, by silica gel chromatography and can be used as a general guideline.[1]

ParameterValue
Starting Material Crude tert-butyl 4-hydroxybutanoate
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase n-Hexane / Ethyl Acetate (7:3 v/v)
Expected Yield 70-90%
Final Purity >95% (determined by GC or NMR)
Non-Chromatographic Workup: Filtration and Extraction

For certain synthetic routes, a simpler non-chromatographic workup may be sufficient to achieve reasonable purity. This method is based on a procedure for the synthesis of methyl cis-3-hydroxycyclobutanecarboxylate.[2]

Logical Workflow for Non-Chromatographic Workup

cluster_reaction Reaction Workup cluster_extraction Extraction & Washing cluster_isolation Isolation reaction_mixture Crude Reaction Mixture dilute Dilute with Ethyl Acetate reaction_mixture->dilute filter Filter through Diatomaceous Earth dilute->filter filtrate Filtrate filter->filtrate separate_phases Separate Aqueous and Organic Phases filtrate->separate_phases extract_aqueous Extract Aqueous Phase with Ethyl Acetate separate_phases->extract_aqueous combine_organic Combine Organic Phases separate_phases->combine_organic extract_aqueous->combine_organic wash_organic Wash with Brine combine_organic->wash_organic dry_organic Dry over Na2SO4 wash_organic->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purified_product Purified Product concentrate->purified_product

Caption: Workflow for Non-Chromatographic Purification.

Experimental Protocol: Filtration and Extraction

This protocol is based on the workup procedure for methyl cis-3-hydroxycyclobutanecarboxylate and may be applicable for the purification of the target tert-butyl ester.[2]

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate

  • Diatomaceous earth

  • Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

  • Separatory funnel

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dilution and Filtration:

    • Dilute the crude reaction mixture with ethyl acetate.

    • Stir the mixture for a short period.

    • Filter the mixture through a pad of diatomaceous earth to remove solid byproducts or catalysts. Wash the filter cake with additional ethyl acetate.

  • Extraction and Washing:

    • Transfer the filtrate to a separatory funnel.

    • If an aqueous phase is present, separate the layers.

    • Extract the aqueous phase with ethyl acetate to recover any dissolved product.

    • Combine all organic phases.

    • Wash the combined organic phase with water and then with brine to remove water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Quantitative Data (for a related compound):

The following data is for the synthesis and purification of methyl cis-3-hydroxycyclobutanecarboxylate.[2]

ParameterValue
Product Methyl cis-3-hydroxycyclobutanecarboxylate
Purification Method Filtration and Extraction
Yield 88%
Purity 95%

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. Silica gel column chromatography offers the potential for very high purity, while a non-chromatographic workup can provide a more rapid purification with acceptable purity for many applications. The choice of method should be guided by the specific requirements of the research or development project. It is recommended to perform small-scale optimization studies to determine the most suitable conditions for each specific case.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, which typically involves the reduction of tert-butyl 3-oxocyclobutanecarboxylate.

Question: My reaction yield is low. What are the potential causes and solutions?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: The reduction of the ketone may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting material, tert-butyl 3-oxocyclobutanecarboxylate. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the reducing agent.

  • Decomposition of the Reducing Agent: Hydride reducing agents like sodium borohydride (NaBH₄) can decompose, especially in acidic conditions or in the presence of water.

    • Solution: Use fresh, anhydrous solvents and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using highly sensitive reducing agents. Add the reducing agent portion-wise to control the reaction temperature and minimize decomposition.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery. When performing column chromatography, carefully select the eluent system to ensure good separation and complete elution of the product.

Question: The primary byproduct of my synthesis is the trans-isomer. How can I increase the selectivity for the cis-isomer?

Answer: The formation of the trans-isomer is the most common side reaction. The stereoselectivity of the reduction is influenced by several factors. The hydride reduction of 3-substituted cyclobutanones is generally highly selective for the formation of the cis-alcohol, with yields often exceeding 90%.[1][2]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the cis-isomer.

    • Solution: Perform the reduction at 0°C or even lower temperatures (e.g., -20°C to -78°C) to enhance the stereoselectivity.[2]

  • Solvent Polarity: Decreasing the polarity of the solvent can also improve the selectivity for the cis-product.[1][2]

    • Solution: Consider using less polar solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) in place of or in combination with more polar solvents like methanol (MeOH) or ethanol (EtOH).

  • Choice of Reducing Agent: While many hydride reagents favor the cis-product, their steric bulk can play a role. However, for 3-substituted cyclobutanones, both small and bulky reducing agents have been shown to be highly selective for the cis-isomer.[2]

    • Solution: Sodium borohydride is a common and effective choice. More sterically demanding reducing agents like L-Selectride® or N-Selectride® can also be used and have shown high cis-selectivity.[2]

Question: How can I confirm the presence of the trans-isomer and separate it from the desired cis-product?

Answer:

  • Confirmation: The presence of the trans-isomer can be confirmed using analytical techniques.

    • ¹H NMR and ¹³C NMR Spectroscopy: The cis and trans isomers will have distinct chemical shifts and coupling constants in their NMR spectra. These differences arise from the different spatial arrangements of the substituents on the cyclobutane ring.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the two isomers, and the relative peak areas can be used to determine the cis/trans ratio.

  • Separation:

    • Column Chromatography: The cis and trans isomers can typically be separated by flash column chromatography on silica gel.[3] The difference in polarity between the two isomers allows for their separation using an appropriate eluent system, often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common and direct route is the stereoselective reduction of tert-butyl 3-oxocyclobutanecarboxylate using a hydride reducing agent, such as sodium borohydride. This reaction is favored because the hydride attack preferentially occurs from the less sterically hindered face of the cyclobutanone ring, leading to the desired cis-alcohol.[3]

Q2: What is the primary side reaction in this synthesis?

A2: The main side reaction is the formation of the diastereomeric trans-tert-butyl 3-hydroxycyclobutanecarboxylate. The degree to which this side product is formed depends on the reaction conditions.

Q3: How can I differentiate between the cis and trans isomers using NMR spectroscopy?

A3: The stereochemistry of the isomers leads to distinct NMR signals. In the ¹H NMR spectrum, the chemical shifts of the protons on the cyclobutane ring, particularly the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton attached to the carbon bearing the ester group (CH-COOtBu), will differ. The coupling constants between these protons will also be different due to the differing dihedral angles in the cis and trans configurations. Similarly, in the ¹³C NMR spectrum, the chemical shifts of the cyclobutane ring carbons will be unique for each isomer.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the stereoselectivity of the reduction of 3-substituted cyclobutanones, which is analogous to the synthesis of this compound.

Reducing AgentSubstrateSolventTemperature (°C)cis:trans Ratio
LiAlH₄3-phenylcyclobutanoneTHF2592:8
L-Selectride®3-phenylcyclobutanoneTHF2591:9
LiAlH₄3-benzyloxycyclobutanoneTHF0>99:1
NaBH₄3-benzyloxycyclobutanoneMeOH094:6

Data adapted from a study on similar 3-substituted cyclobutanones, which demonstrates the general trend of high cis-selectivity in such reductions.[2]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example based on general procedures for the reduction of ketones.[3]

  • Dissolution: In a round-bottom flask, dissolve tert-butyl 3-oxocyclobutanecarboxylate (1 equivalent) in anhydrous methanol (or a mixture of THF and methanol) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at 0°C.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the cis-isomer from any trans-isomer and other impurities.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow: Synthesis of this compound cluster_low_yield Troubleshooting Low Yield cluster_high_trans Improving cis-Selectivity cluster_incomplete_reaction Addressing Incomplete Reaction start Problem Encountered low_yield Low Yield start->low_yield high_trans High trans-isomer Content start->high_trans incomplete_reaction Incomplete Reaction start->incomplete_reaction ly_incomplete Incomplete Reaction? - Extend reaction time - Add more reducing agent low_yield->ly_incomplete ly_decomposition Reagent Decomposition? - Use fresh reagents - Anhydrous conditions low_yield->ly_decomposition ly_workup Workup Loss? - Optimize pH - Multiple extractions low_yield->ly_workup ht_temp Lower Temperature (e.g., 0°C to -78°C) high_trans->ht_temp ht_solvent Use Less Polar Solvent (e.g., THF, Et2O) high_trans->ht_solvent ht_reagent Consider Sterically Hindered Reducing Agent high_trans->ht_reagent ir_monitor Monitor by TLC/GC - Ensure SM is consumed incomplete_reaction->ir_monitor ir_time Extend Reaction Time incomplete_reaction->ir_time ir_reagent Check Reagent Activity incomplete_reaction->ir_reagent solution Optimized Synthesis ly_incomplete->solution ly_decomposition->solution ly_workup->solution ht_temp->solution ht_solvent->solution ht_reagent->solution ir_monitor->solution ir_time->solution ir_reagent->solution

Caption: Troubleshooting workflow for the synthesis of this compound.

ReactionPathway Reaction Pathway for the Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate cluster_products Products start tert-butyl 3-oxocyclobutanecarboxylate reagent [H⁻] (e.g., NaBH₄) cis_product cis-tert-butyl 3-hydroxycyclobutanecarboxylate (Major Product) reagent->cis_product Favored Attack (less hindered face) trans_product trans-tert-butyl 3-hydroxycyclobutanecarboxylate (Side Product) reagent->trans_product Disfavored Attack (more hindered face)

References

Technical Support Center: Synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction and improve the yield of the desired cis-isomer.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the reduction of tert-butyl 3-oxocyclobutanecarboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reducing agent.- Insufficient amount of reducing agent.- Low reaction temperature leading to slow kinetics.- Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a known substrate.- Increase the molar equivalents of the reducing agent (e.g., from 1.1 eq to 1.5 or 2.0 eq).- Allow the reaction to stir for a longer period or gradually increase the temperature, monitoring the progress by TLC.
Low Diastereoselectivity (High percentage of trans-isomer) - Incorrect choice of reducing agent.- Reaction temperature is too high.- Inappropriate solvent.- For the cis-isomer, sodium borohydride (NaBH₄) is the preferred reagent due to its high diastereoselectivity in reducing 3-substituted cyclobutanones.[1][2]- Perform the reduction at a lower temperature (e.g., 0°C or -78°C) to enhance selectivity.[2][3]- Use a protic solvent like methanol or ethanol, which generally favors the formation of the cis-isomer in NaBH₄ reductions.
Presence of Unreacted Starting Material - Insufficient reaction time.- Deactivation of the reducing agent by moisture.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and ensure the reaction is stirred until the starting material is fully consumed.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Difficult Separation of cis and trans Isomers - Similar polarities of the two isomers.- Utilize flash column chromatography with a shallow solvent gradient (e.g., a gradual increase of ethyl acetate in hexanes) to improve separation.[1]- Consider derivatization of the alcohol to facilitate separation, followed by deprotection.- High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase can also be employed for separation.[4]
Formation of Side Products - Over-reduction of the ester group (less common with NaBH₄).- Reaction with solvent.- Sodium borohydride is generally not strong enough to reduce the tert-butyl ester, but if side products are observed, consider using an even milder reducing agent or strictly controlling the reaction stoichiometry and temperature.- Ensure the chosen solvent is compatible with the reducing agent and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to obtain a high yield of the cis-isomer?

A1: The most effective and commonly used method is the diastereoselective reduction of tert-butyl 3-oxocyclobutanecarboxylate using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures (e.g., 0°C). This method has been shown to be highly selective for the formation of the cis-alcohol, often with a diastereomeric ratio exceeding 90:10 (cis:trans).[1][2][3]

Q2: How can I favor the formation of the trans-isomer?

A2: To favor the formation of the trans-isomer, a bulkier reducing agent is typically required. While less common for this specific substrate, reagents like L-Selectride® (lithium tri-sec-butylborohydride) are known to favor the formation of the thermodynamically less stable isomer in the reduction of substituted cyclic ketones due to steric hindrance.[5][6]

Q3: How can I confirm the stereochemistry of my product?

A3: The stereochemistry of the cis and trans isomers can be determined using ¹H NMR spectroscopy. The coupling constants (J-values) between the protons on the cyclobutane ring can help differentiate the isomers. In many cases, the relative chemical shifts of the protons adjacent to the hydroxyl and ester groups will also differ between the cis and trans isomers. For unambiguous confirmation, 2D NMR techniques like NOESY can be employed, or the product can be compared to authenticated reference spectra.

Q4: What is the expected mechanism for the diastereoselective reduction?

A4: The diastereoselectivity arises from the preferred direction of hydride attack on the carbonyl group of the cyclobutanone ring. For smaller reducing agents like NaBH₄, the hydride tends to attack from the less sterically hindered face of the molecule, leading to the formation of the cis-product. The puckered nature of the cyclobutane ring and the presence of the bulky tert-butyl ester group influence the steric environment around the carbonyl.

Q5: What are the best practices for purifying the final product?

A5: Flash column chromatography on silica gel is the most common method for purifying tert-butyl 3-hydroxycyclobutanecarboxylate and separating the cis and trans isomers.[1] A solvent system with a gradual increase in polarity, such as an ethyl acetate/hexanes gradient, is recommended. Careful monitoring of the fractions by TLC is crucial for obtaining the pure desired isomer.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate *

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
Sodium Borohydride (NaBH₄) Methanol0>90:10High[1][2]
L-Selectride® THF-78Favors trans (by analogy)Variable[5][6]
Lithium Aluminum Hydride (LiAlH₄) THF0Variable, can be less selectiveHighGeneral knowledge

*Note: The data presented is based on the reduction of 3-substituted cyclobutanones and analogous systems. The exact ratios and yields may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

This protocol is adapted from the reduction of similar 3-oxocyclobutane derivatives and is optimized for high cis-selectivity.[1]

Materials:

  • tert-butyl 3-oxocyclobutanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol (approximately 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of acetone to consume the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Add saturated aqueous NH₄Cl solution to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.

Visualizations

Synthesis_Pathway cluster_trans Start tert-butyl 3-oxocyclobutanecarboxylate Reagent1 NaBH4, MeOH, 0 °C Reagent2 L-Selectride, THF, -78 °C Product_trans trans-tert-butyl 3-hydroxycyclobutanecarboxylate (Minor Product with NaBH4) Start->Product_trans Minor Pathway with NaBH4 Product_cis This compound (Major Product) Reagent1->Product_cis Favored Pathway (>90% cis selectivity) Reagent2->Product_trans Alternative Pathway (Favors trans)

Caption: Synthetic pathways for tert-butyl 3-hydroxycyclobutanecarboxylate.

Troubleshooting_Workflow Start Low Yield of cis-Isomer Check1 Check Reaction Conversion Start->Check1 Check2 Analyze cis:trans Ratio Start->Check2 Check3 Check Purification Step Start->Check3 Solution1a Increase reaction time or a small amount of heat Check1->Solution1a Incomplete Reaction Solution1b Add more reducing agent Check1->Solution1b Incomplete Reaction Solution2a Lower reaction temperature Check2->Solution2a Low Selectivity Solution2b Confirm use of NaBH4 Check2->Solution2b Low Selectivity Solution3 Optimize column chromatography (e.g., shallower gradient) Check3->Solution3 Poor Separation

Caption: Troubleshooting workflow for low yield of the cis-isomer.

References

Technical Support Center: Stereoselective Reduction of 3-Oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the stereoselective reduction of 3-oxocyclobutanecarboxylate to its corresponding cis- or trans-3-hydroxycyclobutanecarboxylate diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereoselectivity of the reduction of 3-oxocyclobutanecarboxylate?

A1: The stereochemical outcome of the hydride reduction is primarily governed by a combination of factors that can be carefully tuned.[1] These include the steric bulk of the reducing agent, the reaction temperature, the solvent, and the metal counterion of the hydride reagent.[1] For instance, bulky reducing agents tend to favor attack from the less hindered face, while lower temperatures generally enhance stereoselectivity.[1]

Q2: Which diastereomer, cis or trans, is typically favored?

A2: The favored diastereomer depends heavily on the chosen reducing agent. Bulky hydride reagents, such as L-Selectride, typically favor the formation of the cis-alcohol through hydride attack from the face opposite the ester group (anti-addition).[1] Conversely, smaller hydride reagents like LiAlH₄ or NaBH₄ may show lower selectivity or favor the trans-isomer via syn-addition.[1]

Q3: Can biocatalysts be used for this reduction?

A3: Yes, biocatalysts like baker's yeast (Saccharomyces cerevisiae) and isolated dehydrogenase enzymes can be effective for the stereoselective reduction of β-keto esters.[2][3] These methods can offer high enantioselectivity and diastereoselectivity.[3] Genetically engineering yeast strains by overexpressing or knocking out specific reductase enzymes can further improve the stereochemical outcome.[2][4]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (e.g., obtaining a ~1:1 mixture of cis and trans isomers)

Q: My reduction is yielding a nearly inseparable mixture of diastereomers. How can I improve the selectivity?

A: Low diastereoselectivity is a common issue and can be addressed by modifying several reaction parameters.

  • Change the Reducing Agent: This is the most critical factor. The steric bulk of the hydride reagent directly influences the direction of hydride attack.[1] If you are using a small reagent like Sodium Borohydride (NaBH₄) and getting poor selectivity, switch to a bulkier reagent.[1][5]

    • To favor the cis isomer: Use sterically demanding hydride reagents like L-Selectride (lithium tri-sec-butylborohydride) or K-Selectride (potassium tri-sec-butylborohydride).[6] Their large size forces the hydride to attack the carbonyl from the face opposite the ester group.

    • To favor the trans isomer: While often the minor product with bulky reagents, smaller reagents under specific conditions might favor this isomer. Some literature also points to inversion chemistry (e.g., Mitsunobu reaction) on the cis-alcohol as a reliable route to the trans product.[7]

  • Lower the Reaction Temperature: Decreasing the temperature of the reaction often enhances stereoselectivity.[1] Performing the reduction at -78 °C instead of room temperature can significantly improve the diastereomeric ratio (dr) by favoring the transition state with the lower activation energy.[6]

  • Vary the Solvent: The polarity of the solvent can influence the reaction's selectivity.[1] Highly polar solvents can coordinate with the metal counterion of the reducing agent, affecting the complexation with the carbonyl group and thus altering the stereochemical pathway.[1] Experiment with different ethereal solvents like THF, Et₂O, or non-polar solvents like toluene.

Table 1: Comparison of Reducing Agents on Stereoselectivity

Reducing AgentTypical TemperatureCommon SolventPredominant IsomerTypical Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)0 °C to RTMethanol, EthanolLow SelectivityVaries, often poor
Lithium Aluminium Hydride (LiAlH₄)-78 °C to 0 °CTHF, Et₂OLow SelectivityVaries, often poor[1]
L-Selectride®-78 °CTHFcis>95:5[8]
K-Selectride®-78 °CTHFcis>95:5[8]
Li(O-t-Bu)₃AlH-78 °CTHFcisHigh cis selectivity reported[9]
Problem 2: Low or No Yield of the Desired Product

Q: The reaction is not proceeding to completion, or I am isolating very little product after workup. What could be the cause?

A: Low yields can stem from reagent deactivation, incomplete reaction, or issues during the workup and isolation phase.

  • Check Reagent Quality: Hydride reagents, especially LiAlH₄ and the Selectrides, are highly sensitive to moisture and air. Ensure you are using a fresh bottle or a properly stored and titrated solution. Old or improperly handled reagents will have significantly lower activity.

  • Reaction Time and Temperature: If the reaction is incomplete, consider increasing the reaction time or allowing the reaction to slowly warm to a higher temperature after the initial low-temperature addition. Monitor the reaction by TLC or GC-MS to determine the point of completion.

  • Workup Procedure: The workup for hydride reductions is critical. For LiAlH₄, a careful, sequential addition of water and then a base solution (like 15% NaOH) or acid is required to properly quench the reaction and precipitate the aluminum salts for easy filtration.[10] Improper quenching can lead to the product being trapped in the gelatinous aluminum salt precipitate.

Problem 3: Formation of Unexpected Byproducts

Q: I am observing significant byproduct formation alongside my desired alcohol. How can I minimize this?

A: Byproduct formation often points to the reduction of the ester group or other side reactions.

  • Use a Milder Reducing Agent: Strong reducing agents like LiAlH₄ can reduce both the ketone and the ester functionality, especially at higher temperatures, leading to a diol byproduct.[10] If this is an issue, switch to NaBH₄ (which does not typically reduce esters) or use a more selective reagent like Lithium tri-tert-butoxyaluminum hydride (Li(O-t-Bu)₃AlH), which is known for its milder nature.[8][11]

  • Control Stoichiometry: Use the minimum required equivalents of the hydride reagent (typically 1.1 to 1.5 equivalents). Excess hydride increases the likelihood of over-reduction or other side reactions.

Experimental Protocols

Protocol 1: General Procedure for cis-Selective Reduction using L-Selectride

This protocol is a representative method for achieving high cis-selectivity.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress using TLC or GC-MS.

  • Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of water, followed by 3M NaOH solution, and then more water.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield methyl cis-3-hydroxycyclobutanecarboxylate.[9]

Visual Guides

// Connections start -> cool; cool -> add_hydride; add_hydride -> stir; stir -> quench; quench -> warm; warm -> extract; extract -> purify; purify -> product; } DOT Caption: General experimental workflow for the reduction.

// Nodes start [label="Low Diastereoselectivity?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagent [label="Check Reducing Agent", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Check Temperature", fillcolor="#FBBC05", fontcolor="#202124"];

bulky_reagent [label="Using a small reagent?\n(e.g., NaBH₄)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; low_temp [label="Is reaction at RT or 0°C?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_reagent [label="Switch to bulky reagent\n(L-Selectride for cis)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_temp [label="Lower temperature to -78 °C", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Connections start -> reagent [label="Yes"]; start -> temp [label="Yes"];

reagent -> bulky_reagent; bulky_reagent -> solution_reagent [label="Yes"];

temp -> low_temp; low_temp -> solution_temp [label="Yes"]; } DOT Caption: Troubleshooting logic for low stereoselectivity.

Stereochemistry

References

Technical Support Center: Optimization of Reaction Conditions for Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of cyclobutane rings. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures. Cyclobutane moieties are crucial structural motifs in medicinal chemistry, offering unique conformational constraints and metabolic stability to drug candidates.[1][2] The most common method for their synthesis is the [2+2] photocycloaddition, a powerful reaction that forms a four-membered ring from two alkene-containing molecules upon irradiation with ultraviolet light.[3][4]

This guide focuses primarily on the optimization of photochemical [2+2] cycloaddition reactions, addressing common issues to help you achieve higher yields, desired stereoselectivity, and purer products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cyclobutane rings?

A1: The most prevalent method is the [2+2] photocycloaddition of olefins, which can be performed intermolecularly or intramolecularly.[3][5] Other methods include transition-metal-catalyzed reactions, ring contractions of larger rings (e.g., pyrrolidines), and thermal cycloadditions in specific cases.[6][7][8] Photochemical reactions are often preferred due to their mild reaction conditions and high efficiency for certain substrates.[9]

Q2: Why is the [2+2] photocycloaddition often challenging to control?

A2: The photochemical [2+2] cycloaddition proceeds through excited singlet or triplet states, leading to diradical or zwitterionic intermediates.[10] The reaction's outcome, including regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (syn vs. anti), is highly sensitive to a variety of factors such as solvent polarity, substrate concentration, temperature, and the presence of photosensitizers.[3][10] This sensitivity can lead to mixtures of products and makes optimization crucial.

Q3: What role does a photosensitizer play in a [2+2] cycloaddition?

A3: A photosensitizer is a molecule that absorbs light and transfers the energy to one of the reactant molecules, promoting it to an excited triplet state.[5] This is often necessary when the reactants themselves do not efficiently absorb light at the wavelength provided by the light source. Common sensitizers include benzophenone and acetone.[5] For visible-light-mediated reactions, catalysts like ruthenium(II) or iridium(III) complexes are often used.[6][11]

Q4: Can I run a [2+2] photocycloaddition using daylight?

A4: Yes, some [2+2] photocycloaddition reactions can be promoted by daylight.[12] This approach is simpler and avoids the need for specialized UV photoreactors. However, reaction times may be longer and less reproducible due to variations in light intensity. Control experiments, such as running the reaction in the dark (e.g., by wrapping the vessel in aluminum foil), should be performed to confirm that the reaction is indeed light-promoted.[12]

Troubleshooting Guide

This section addresses specific problems that may arise during the optimization of cyclobutane ring formation.

Problem 1: Low or No Product Yield

Q: I am not observing any significant formation of the desired cyclobutane product. What are the potential causes and how can I fix this?

A: Low or no yield is a common issue in photochemical reactions. The following factors should be investigated:

  • Inadequate Light Source: Ensure your lamp's emission spectrum overlaps with the absorbance spectrum of your substrate or photosensitizer. For N-alkyl maleimides, UVA irradiation (e.g., 370 nm) is effective, while N-aryl maleimides may require a photosensitizer like thioxanthone and blue light (e.g., 440 nm).[13]

  • Oxygen Contamination: Molecular oxygen can quench the excited triplet state of the reactants, inhibiting the desired cycloaddition. It is critical to deoxygenate the reaction mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for at least 30 minutes before and during irradiation.[14]

  • Incorrect Substrate Concentration: Concentration plays a key role. For intermolecular reactions, if the concentration is too low, the rate of reaction will be slow. Conversely, very high concentrations can sometimes lead to polymerization or other side reactions. An optimal concentration often needs to be determined empirically.

  • Reaction Time: Photochemical reactions can require extended periods of irradiation, from hours to days.[13] Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.[12]

  • Photosensitizer Inefficiency: If using a sensitizer, ensure it is appropriate for your system and used at the correct concentration (typically 10-20 mol%). The triplet energy of the sensitizer must be higher than that of the reactant it is meant to excite.

Problem 2: Poor Regio- or Diastereoselectivity

Q: My reaction produces a mixture of isomers (e.g., head-to-head vs. head-to-tail or syn vs. anti). How can I improve the selectivity?

A: Controlling stereochemistry is a central challenge in cyclobutane synthesis. Selectivity is often dictated by the reaction mechanism and can be influenced by several parameters.

  • Solvent Polarity: The polarity of the solvent can have a profound effect on the reaction pathway. Non-polar solvents (e.g., benzene, hexanes) may favor the formation of less polar products, such as anti-head-to-tail isomers.[10] In contrast, polar solvents can stabilize charged intermediates, potentially altering the product distribution.[3][10]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable product. However, be aware that excessively high temperatures can lead to decomposition or complex product mixtures.[12]

  • Catalyst/Directing Groups: The use of catalysts can significantly influence stereoselectivity. For instance, Cu(I)-catalyzed intramolecular [2+2] photocycloadditions often exhibit high diastereoselectivity, favoring the formation of cis-fused products.[3] Chiral catalysts or auxiliaries can be employed for enantioselective synthesis.[11][15]

  • Supramolecular Scaffolds: Using templates or host molecules can pre-organize the reactants, leading to highly selective reactions that might be difficult to achieve in solution.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies, illustrating the impact of different parameters on reaction outcomes.

Table 1: Effect of Solvent on Yield in [2+2] Photodimerization

ReactantSolventYield (%)Reference
DicyclopentadieneTHF48[3]
Dicyclopentadiene[tmba][NTf₂] (Ionic Liquid)71[3]

Table 2: Optimization of a Cobalt-Catalyzed [2+2] Cycloaddition

EntryLigandYield (%)Enantiomeric Excess (ee %)Reference
1L15560[16]
2L26275[16]
3L77096[16]
4L86597[16]
(Reaction of 4-octyne and methyl acrylate)

Experimental Protocols

Below are generalized protocols for performing a photochemical [2+2] cycloaddition. Specific parameters such as concentration, solvent, and irradiation time should be optimized for each unique reaction.

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition (Direct Irradiation)
  • Preparation: Place the alkene substrate(s) in a quartz reaction vessel. Quartz is necessary as standard borosilicate glass (Pyrex) will absorb most of the UV light emitted by the lamp.

  • Solvent Addition: Add an appropriate solvent (e.g., benzene, cyclohexane, ethanol, or CH₂Cl₂). The concentration should be optimized for the specific reaction.[13][14]

  • Deoxygenation: Seal the vessel and deoxygenate the solution by bubbling a gentle stream of an inert gas (nitrogen or argon) through it for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[14]

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp). Ensure the setup is properly cooled to maintain the desired reaction temperature.

  • Monitoring: Monitor the reaction's progress periodically by withdrawing small aliquots and analyzing them by TLC, GC, or NMR.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography, crystallization, or distillation to isolate the desired cyclobutane adduct.[13]

Protocol 2: Procedure for Sensitized Photochemical [2+2] Cycloaddition
  • Preparation: To a quartz reaction vessel, add the alkene substrate(s) and the photosensitizer (e.g., thioxanthone, 20 mol%).[13]

  • Solvent Addition & Deoxygenation: Follow steps 2 and 3 from Protocol 1.

  • Irradiation: Irradiate the mixture using a light source appropriate for the sensitizer (e.g., blue LEDs, 440 nm for thioxanthone).[13] Using a longer wavelength light source prevents direct excitation of the substrate, which can lead to unwanted side reactions.

  • Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1 to complete the experiment.

Visualizations

Workflow and Decision-Making Diagrams

The following diagrams illustrate key workflows and troubleshooting logic for optimizing cyclobutane ring formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep 1. Select Reactants & Solvent deox 2. Deoxygenate Solution (N2 or Ar purge) prep->deox irrad 3. Irradiate with Appropriate Light Source deox->irrad monitor 4. Monitor Progress (TLC, GC, NMR) irrad->monitor workup 5. Reaction Work-up (Solvent Removal) monitor->workup purify 6. Purify Product (Chromatography) workup->purify char 7. Characterize Product (NMR, IR, MS) purify->char

Caption: General experimental workflow for a photochemical [2+2] cycloaddition.

G start Low Yield or Poor Selectivity check_light Is the light source correct for the substrate or sensitizer? start->check_light check_o2 Was the solution thoroughly deoxygenated? start->check_o2 check_params Have solvent polarity and concentration been optimized? start->check_params check_catalyst Is a catalyst or directing group needed for selectivity? start->check_catalyst sol_light Action: Match lamp spectrum to absorbance. check_light->sol_light No sol_o2 Action: Improve inert gas purging technique. check_o2->sol_o2 No sol_params Action: Screen different solvents and concentrations. check_params->sol_params No sol_catalyst Action: Add catalyst (e.g., Cu(I)) or redesign substrate. check_catalyst->sol_catalyst If selectivity is the issue

Caption: Troubleshooting decision tree for common issues in cycloaddition reactions.

References

Technical Support Center: Purification of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-tert-butyl 3-hydroxycyclobutanecarboxylate. The information provided is intended to help overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is typically the corresponding trans-isomer, trans-tert-butyl 3-hydroxycyclobutanecarboxylate. Other potential impurities include unreacted starting materials and byproducts from the specific synthetic route employed. The formation of the trans-isomer is a common stereochemical outcome in cyclobutane ring formations.

Q2: How can I effectively remove the trans-isomer from my this compound product?

A2: A combination of column chromatography and recrystallization is generally the most effective strategy. Column chromatography can significantly reduce the amount of the trans-isomer, and subsequent recrystallization can further enhance the purity to desired levels.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing purity. HPLC can quantify the percentage of the cis and trans isomers, while ¹H NMR can provide information on the isomeric ratio and the presence of other organic impurities.

Q4: Can I use a simple extraction to purify the product?

A4: While a standard aqueous workup after the reaction is necessary to remove inorganic salts and water-soluble impurities, it is generally insufficient to separate the cis and trans isomers or other closely related organic impurities. More advanced purification techniques like chromatography or recrystallization are typically required to achieve high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Separation of cis and trans Isomers by Column Chromatography
Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent is critical for separating the cis and trans isomers. A solvent system of ethyl acetate in hexanes is a good starting point. Systematically vary the ratio (e.g., from 10% to 50% ethyl acetate in hexanes) and monitor the separation by Thin Layer Chromatography (TLC) to find the optimal eluent composition.
Column Overloading Loading too much crude material onto the column will lead to broad peaks and poor resolution. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).
Incorrect Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Issue 2: Low Yield After Recrystallization
Potential Cause Recommended Solution
Sub-optimal Recrystallization Solvent The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, consider solvent systems like ethyl acetate/hexanes or diethyl ether/hexanes.
Using an Excessive Amount of Solvent Using too much solvent will result in the product remaining dissolved even at low temperatures, leading to low recovery. Use the minimum amount of hot solvent required to fully dissolve the solid.
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize the formation of pure crystals.
Issue 3: Product Oiling Out During Recrystallization
Potential Cause Recommended Solution
High Impurity Level A high concentration of impurities can depress the melting point of the mixture and lead to oiling out. It is advisable to first purify the crude product by column chromatography to reduce the impurity load before attempting recrystallization.
Inappropriate Solvent Choice The solvent may be too nonpolar for the compound at a given temperature. Try a slightly more polar solvent system or a mixture of solvents.

Experimental Protocols

Column Chromatography for the Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Ethyl acetate (analytical grade)
  • Hexanes (analytical grade)
  • Glass chromatography column
  • Collection tubes
  • TLC plates and chamber
  • Potassium permanganate stain

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate/hexanes (e.g., 1:4, 1:2, 1:1) to determine the optimal solvent system for separation. The target Rf for the cis-isomer should be around 0.3-0.4.
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed. Do not let the column run dry.
  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.
  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure cis-isomer.
  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Quantitative Data for Column Chromatography:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate / Hexanes (e.g., 1:2 v/v)
Loading Ratio (Silica:Crude) ~50:1 (w/w)
Typical Purity After Chromatography >95%
Typical Yield 70-85%
Recrystallization of this compound

1. Materials:

  • Partially purified this compound
  • Ethyl acetate
  • Hexanes
  • Erlenmeyer flask
  • Hot plate
  • Ice bath
  • Buchner funnel and filter paper

2. Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
  • Addition of Anti-Solvent: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Add a drop or two of hot ethyl acetate to redissolve the precipitate.
  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Crystallization: Place the flask in an ice bath to induce further crystallization.
  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
  • Washing: Wash the crystals with a small amount of cold hexanes.
  • Drying: Dry the crystals under vacuum.

Quantitative Data for Recrystallization:

ParameterValue
Solvent System Ethyl Acetate / Hexanes
Expected Purity Improvement Can increase purity from ~95% to >99%
Typical Recovery Yield 80-95%

Visualizations

Purification_Workflow Crude Crude Product (cis/trans mixture) Column Column Chromatography (Silica Gel, EtOAc/Hexanes) Crude->Column Analysis1 Purity Check (TLC/HPLC) Column->Analysis1 Recrystallization Recrystallization (EtOAc/Hexanes) Analysis2 Purity Check (HPLC/NMR) Recrystallization->Analysis2 Pure Pure cis-Isomer (>99%) Analysis1->Recrystallization If cis-isomer is enriched but still contains trans Analysis2->Pure If purity is >99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Start Poor Separation of Isomers CheckSolvent Is the solvent system optimized? Start->CheckSolvent CheckLoading Was the column overloaded? CheckSolvent->CheckLoading Yes OptimizeSolvent Optimize eluent polarity via TLC. CheckSolvent->OptimizeSolvent No CheckPacking Was the column packed correctly? CheckLoading->CheckPacking No ReduceLoading Reduce sample load (e.g., >50:1 silica:crude). CheckLoading->ReduceLoading Yes RepackColumn Repack column carefully. CheckPacking->RepackColumn No GoodSeparation Achieve Good Separation CheckPacking->GoodSeparation Yes OptimizeSolvent->GoodSeparation ReduceLoading->GoodSeparation RepackColumn->GoodSeparation

Caption: Troubleshooting logic for column chromatography separation issues.

Preventing decomposition of cis-tert-butyl 3-hydroxycyclobutanecarboxylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. Our aim is to help you prevent decomposition and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathways for this compound involve two key structural motifs: the tert-butyl ester and the cyclobutanol ring.

  • Acid-catalyzed hydrolysis of the tert-butyl ester: The tert-butyl ester is highly susceptible to acidic conditions, which can lead to its cleavage to form the corresponding carboxylic acid and isobutylene. This is due to the formation of a stable tertiary carbocation intermediate.[1][2]

  • Ring-opening of the cyclobutanol: The cyclobutanol ring can undergo cleavage, particularly in the presence of transition metals or under thermal stress. This can lead to the formation of linear byproducts.

  • Dehydration: As a β-hydroxy ester, there is a potential for dehydration to form an unsaturated cyclobutane derivative, especially under acidic or basic conditions at elevated temperatures.

Q2: At what pH is this compound most stable?

A2: The compound is most stable under neutral to slightly basic conditions. It is crucial to avoid acidic environments (pH < 7) to prevent the rapid hydrolysis of the tert-butyl ester.[1] While the ester is generally stable to basic conditions, strong bases at high temperatures should be avoided to prevent potential dehydration or other side reactions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents. For optimal preservation, storage at refrigerated temperatures (2-8 °C) is recommended. The container should be tightly sealed to prevent moisture ingress.

Q4: What analytical techniques are suitable for monitoring the decomposition of this compound?

A4: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the disappearance of the starting material and the appearance of decomposition products. For instance, the loss of the characteristic tert-butyl signal (a singlet around 1.4 ppm in 1H NMR) can indicate ester hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile decomposition products, such as isobutylene from ester cleavage or products from ring-opening reactions.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to track the purity of the compound and quantify the formation of non-volatile decomposition products over time under various stress conditions (e.g., different pH and temperatures).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and workup of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired product Decomposition during acidic workup: The use of strong acids to neutralize the reaction mixture can cause significant hydrolysis of the tert-butyl ester.Use a mild acidic solution (e.g., saturated aqueous ammonium chloride) for neutralization and perform the extraction quickly at low temperatures. Avoid mineral acids like HCl and H₂SO₄.
High reaction temperature: Elevated temperatures can promote side reactions, including dehydration and ring-opening.Maintain the recommended reaction temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction progress closely.
Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction by TLC or LC-MS to ensure all the starting material is consumed before workup.
Presence of a carboxylic acid impurity Ester hydrolysis: The tert-butyl ester has been cleaved.Avoid acidic conditions during workup and purification. If purification is done via chromatography, ensure the silica gel is not acidic. Neutralize the silica gel with a small amount of triethylamine in the eluent if necessary.
Formation of an unsaturated byproduct Dehydration: Elimination of the hydroxyl group has occurred.Avoid strong acids and bases, especially at elevated temperatures. If a basic catalyst is used, a milder base or lower reaction temperature should be considered.
Observation of unexpected linear byproducts Ring-opening: The cyclobutane ring has cleaved.Avoid transition metal catalysts if not essential for the desired transformation. Minimize thermal stress on the molecule during the reaction and purification steps.

Experimental Protocols

Synthesis of this compound

A representative synthesis involves the reduction of a corresponding ketone precursor. The following is a general protocol that should be adapted and optimized based on laboratory conditions and available starting materials.

Reaction: Reduction of tert-butyl 3-oxocyclobutanecarboxylate.

Reagents and Materials:

  • tert-Butyl 3-oxocyclobutanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve tert-butyl 3-oxocyclobutanecarboxylate (1 equivalent) in a mixture of DCM and MeOH (e.g., 4:1 v/v) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-2 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Visualizations

Logical Relationship for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield cause1 Decomposition during Acidic Workup start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Use Mild Acid (e.g., NH4Cl) for Neutralization cause1->solution1 solution2 Maintain Recommended Temperature cause2->solution2 solution3 Monitor Reaction by TLC/LC-MS cause3->solution3

Caption: Troubleshooting flowchart for low product yield.

Experimental Workflow for Synthesis

synthesis_workflow step1 1. Dissolve Ketone in DCM/MeOH step2 2. Cool to 0 °C step1->step2 step3 3. Add NaBH4 step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Quench with NH4Cl step4->step5 step6 6. Aqueous Workup & Extraction step5->step6 step7 7. Dry and Concentrate step6->step7 step8 8. Column Chromatography step7->step8 product Pure Product step8->product

Caption: General workflow for the reduction of the ketone precursor.

References

Technical Support Center: Large-Scale Production of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the large-scale synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the critical stereoselective reduction step of the ketone precursor, tert-butyl 3-oxocyclobutanecarboxylate.

Problem / Observation Potential Cause Suggested Solution & Rationale
Low Yield of Ketone Precursor (tert-butyl 3-oxocyclobutanecarboxylate)Incomplete reaction during esterification of 3-oxocyclobutanecarboxylic acid.Solution: Ensure anhydrous conditions and use an excess of tert-butanol with a suitable coupling agent like DCC. Rationale: The esterification is an equilibrium process; removing water or using an excess of one reactant drives the reaction to completion.
Decomposition of starting material or product.Solution: Maintain recommended reaction temperatures. For the malonate route to the cyclobutane ring, avoid excessive heating during cyclization and hydrolysis.[1][2] Rationale: Cyclobutane derivatives can be thermally sensitive.
Poor Cis/Trans Selectivity in Reduction Step (Low ratio of desired cis-alcohol)Suboptimal Reducing Agent: The chosen hydride reagent may not have sufficient steric bulk or appropriate coordination properties to favor attack from the less hindered face.Solution: Switch to a reducing agent known for cis selectivity in cyclobutanone reductions, such as Sodium Borohydride (NaBH₄).[3] Avoid bulkier reagents that, contrary to cyclohexanone reductions, do not necessarily improve cis selectivity.[4][5] Rationale: For 3-substituted cyclobutanones, both small and bulky reducing agents tend to attack from the face opposite the substituent (anti-facial attack), which leads to the cis product. Torsional strain is a key factor favoring this approach.[5]
High Reaction Temperature: Reduction performed at room temperature or higher can decrease selectivity.Solution: Perform the reduction at lower temperatures. Start at 0°C and consider going as low as -25°C.[3][5] Rationale: Lowering the kinetic energy of the system enhances the energy difference between the transition states leading to the cis and trans isomers, thereby favoring the lower energy pathway to the cis product.[3][5]
Inappropriate Solvent: The polarity of the solvent can influence the transition state geometry and thus the stereochemical outcome.Solution: Use solvents of lower polarity. For example, consider switching from methanol to a less polar solvent like THF or diethyl ether.[5] Rationale: Decreasing solvent polarity has been shown experimentally to enhance the diastereomeric ratio in favor of the cis isomer.[5]
Incomplete Reduction of Ketone Insufficient amount of reducing agent.Solution: Use a slight excess of the hydride reagent (e.g., 1.2-1.5 equivalents). Rationale: Ensures all the ketone is consumed, accounting for any reagent that may react with trace amounts of moisture or solvent.
Deactivated reducing agent.Solution: Use a freshly opened bottle of the hydride reagent or test the activity of the current batch. Rationale: Hydride reagents like NaBH₄ can degrade upon exposure to moisture, losing their potency.
Difficult Purification of Isomers Similar Polarity: The cis and trans isomers have very similar polarities, making chromatographic separation on a large scale challenging and costly.Solution: Consider fractional crystallization if a suitable solvent system can be found. Alternatively, derivatization of the hydroxyl group to create derivatives with different physical properties, followed by separation and deprotection, can be explored. Rationale: Exploiting differences in crystal lattice energy or the physical properties of derivatives can be more scalable and cost-effective for separating diastereomers than large-scale chromatography.
Co-elution during column chromatography.Solution: Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture (e.g., ethyl acetate/hexanes) may improve separation. Rationale: Small changes in solvent polarity can significantly impact the differential partitioning of closely related isomers on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the large-scale synthesis of this compound? A1: The most critical step is the diastereoselective reduction of the ketone precursor, tert-butyl 3-oxocyclobutanecarboxylate. Achieving a high diastereomeric ratio in favor of the desired cis-isomer at this stage is paramount as it minimizes the need for challenging and costly downstream purification to separate the cis and trans isomers.[3][5]

Q2: How can I reliably increase the cis:trans isomer ratio during the reduction step? A2: To maximize the yield of the cis-isomer, you should:

  • Use Sodium Borohydride (NaBH₄): It has been shown to be effective in providing good cis selectivity.[3]

  • Lower the Reaction Temperature: Performing the reduction at temperatures between -5°C and -25°C significantly improves the diastereomeric ratio compared to reactions at room temperature.[3]

  • Choose a Less Polar Solvent: Solvents like THF or diethyl ether are preferable to more polar solvents like methanol to enhance selectivity.[5]

Q3: Is it possible to purify the cis-isomer if the reduction step yields a mixture? A3: Yes, but it can be challenging on a large scale. The primary methods are flash column chromatography and fractional crystallization. Chromatography can be effective but may be costly and time-consuming for industrial quantities. Fractional crystallization, if a suitable solvent system is identified, is often a more scalable approach.

Q4: Are there any specific safety concerns for this synthesis on a large scale? A4: Standard chemical safety procedures should be followed. Specific points of caution include:

  • Hydride Reagents (e.g., NaBH₄): These are water-reactive and can release flammable hydrogen gas. They must be handled under anhydrous conditions.

  • Solvents: The use of large quantities of flammable organic solvents like THF, diethyl ether, and hexanes requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all fire safety protocols.

Q5: How can I monitor the progress of the reduction and the cis/trans ratio? A5: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting ketone. The cis/trans ratio of the product can be determined by ¹H NMR spectroscopy or Gas Chromatography (GC) of the crude reaction mixture after workup.

Data Presentation: Reduction of 3-Substituted Cyclobutanones

The following table summarizes experimental data on how reaction conditions affect the diastereoselectivity of the reduction, favoring the cis-isomer.

PrecursorReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
Cyclobutylidene Meldrum's Acid DerivativeNaBH₄THF/MeOH2510:1[3]
Cyclobutylidene Meldrum's Acid DerivativeNaBH₄THF/MeOH514:1[3]
Cyclobutylidene Meldrum's Acid DerivativeNaBH₄THF/MeOH-516:1[3]
Cyclobutylidene Meldrum's Acid DerivativeNaBH₄THF/MeOH-2518:1[3]
3-PhenylcyclobutanoneNaBH₄MeOH-78>99:1[4]
3-BenzyloxycyclobutanoneNaBH₄MeOH-78>99:1[4]
3-PhenylcyclobutanoneLiAlH₄THF-7896:4[4]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of tert-Butyl 3-Oxocyclobutanecarboxylate (Precursor)

This protocol is based on the esterification of commercially available 3-oxocyclobutanecarboxylic acid.

Materials:

  • 3-Oxocyclobutanecarboxylic acid (1.0 kg, 8.76 mol)

  • tert-Butanol (1.3 kg, 17.5 mol, 2.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.17 kg, 10.5 mol, 1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (107 g, 0.876 mol, 0.1 equiv)

  • Dichloromethane (DCM), anhydrous (20 L)

Procedure:

  • Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charging Reactor: Under a nitrogen atmosphere, charge the reactor with 3-oxocyclobutanecarboxylic acid (1.0 kg), tert-butanol (1.3 kg), DMAP (107 g), and anhydrous DCM (20 L).

  • Cooling: Cool the stirred suspension to 0-5°C using a circulating chiller.

  • DCC Addition: Slowly add a solution of DCC (2.17 kg) in anhydrous DCM (5 L) to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C. A thick white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.

  • Filtration: Cool the mixture to 0-5°C for 1 hour to ensure complete precipitation of DCU. Filter the mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with cold DCM (2 x 2 L).

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 5 L), saturated NaHCO₃ solution (2 x 5 L), and brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield tert-butyl 3-oxocyclobutanecarboxylate as a colorless oil.

Protocol 2: Cis-Selective Reduction to this compound

Materials:

  • tert-Butyl 3-oxocyclobutanecarboxylate (1.0 kg, 5.87 mol)

  • Sodium borohydride (NaBH₄) (89 g, 2.35 mol, 0.4 equiv - Note: stoichiometry can be optimized, see Ref[3])

  • Methanol (MeOH), anhydrous (10 L)

  • Tetrahydrofuran (THF), anhydrous (10 L)

Procedure:

  • Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Charging Reactor: Under a nitrogen atmosphere, charge the reactor with tert-butyl 3-oxocyclobutanecarboxylate (1.0 kg) and a 1:1 mixture of anhydrous THF and MeOH (20 L).

  • Cooling: Cool the solution to -10°C to -5°C using a circulating chiller.

  • NaBH₄ Addition: Add sodium borohydride (89 g) portion-wise over 1-2 hours, maintaining the internal temperature below 0°C.

  • Reaction: Stir the reaction mixture at -5°C for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC for the disappearance of the starting ketone. Determine the cis/trans ratio of a worked-up aliquot by GC or ¹H NMR.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding acetone (500 mL) while keeping the temperature below 5°C. Then, slowly add 1 M HCl (5 L) until the mixture is neutral to slightly acidic (pH 6-7).

  • Extraction: Transfer the mixture to an extraction vessel. Most of the organic solvents can be removed under reduced pressure. Add ethyl acetate (15 L) and water (10 L). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Washing and Drying: Combine the organic layers and wash with saturated NaHCO₃ solution (5 L) and brine (5 L). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the solvent under reduced pressure to yield the crude product as a mixture of cis and trans isomers, enriched in the cis-isomer. Further purification may be required depending on purity specifications.

Visualizations

G cluster_0 Synthesis of Ketone Precursor cluster_1 Critical Reduction Step cluster_2 Purification 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Esterification Esterification 3-Oxocyclobutanecarboxylic Acid->Esterification  t-BuOH, DCC/DMAP tert-Butyl 3-Oxocyclobutanecarboxylate tert-Butyl 3-Oxocyclobutanecarboxylate Esterification->tert-Butyl 3-Oxocyclobutanecarboxylate Stereoselective Reduction Stereoselective Reduction tert-Butyl 3-Oxocyclobutanecarboxylate->Stereoselective Reduction  1. NaBH4, THF/MeOH, -5°C  2. Workup Crude Product\n(cis/trans mixture) Crude Product (cis/trans mixture) Stereoselective Reduction->Crude Product\n(cis/trans mixture) Purification Purification Crude Product\n(cis/trans mixture)->Purification  Chromatography or  Crystallization cis-Product cis-tert-Butyl 3-hydroxycyclobutanecarboxylate Purification->cis-Product Major Isomer trans-Product trans-tert-Butyl 3-hydroxycyclobutanecarboxylate Purification->trans-Product Minor Isomer

Caption: Overall workflow for the synthesis of this compound.

G start Low cis/trans Ratio Observed check_temp Is Reaction Temperature ≤ 0°C? start->check_temp check_reagent Is Reducing Agent NaBH4? check_temp->check_reagent Yes action_temp Action: Lower temperature to -5°C to -25°C check_temp->action_temp No check_solvent Is Solvent Low Polarity (e.g., THF)? check_reagent->check_solvent Yes action_reagent Action: Use NaBH4 as the reducing agent check_reagent->action_reagent No action_solvent Action: Use less polar solvent like THF check_solvent->action_solvent No end_node Cis/Trans Ratio Improved check_solvent->end_node Yes action_temp->end_node action_reagent->end_node action_solvent->end_node

Caption: Troubleshooting flowchart for improving the cis/trans isomer ratio during reduction.

References

Technical Support Center: Stereoselective Synthesis of 3-Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-substituted cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the cis/trans ratio in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-substituted cyclobutanes with stereocontrol?

A1: The main strategies for achieving stereocontrol in the synthesis of 3-substituted cyclobutanes include:

  • [2+2] Cycloaddition Reactions: This is a widely used method involving the reaction of two alkene components. The stereochemical outcome can be influenced by photochemical, thermal, or metal-catalyzed conditions.[1][2] Lewis acid catalysis, in particular, has been shown to significantly impact diastereoselectivity, sometimes providing access to isomers that are not favored under thermal conditions.[3][4]

  • Ring Expansion of Cyclopropanes: This method typically involves the reaction of a cyclopropanone or a surrogate with a sulfur ylide. This approach can be highly stereospecific, and reaction conditions can be tuned to favor the thermodynamic trans isomer.[5][6]

  • Ring Contraction of Pyrrolidines: This is a highly stereospecific method where the stereochemistry of the starting pyrrolidine directly dictates the stereochemistry of the resulting cyclobutane.[7][8] This method is particularly useful for synthesizing enantiopure cyclobutanes.[7][8]

Q2: How can I favor the formation of the trans isomer?

A2: To favor the formation of the trans isomer, which is often the thermodynamically more stable product, consider the following approaches:

  • Thermodynamic Equilibration: In some reactions, such as the ring expansion of cyclopropanones with sulfur ylides, it is possible to equilibrate the product mixture to the more stable trans isomer. This can be achieved by using an additive like piperidine and increasing the reaction temperature.[6]

  • Lewis Acid Catalysis in [2+2] Cycloadditions: The choice of Lewis acid can influence the stereochemical outcome. In some cases, Lewis acids can promote the formation of the trans product, which may be different from the outcome of the thermal reaction.[4][9]

  • Reaction Conditions: Higher reaction temperatures can favor the thermodynamic product. However, this must be balanced with the potential for side reactions.[10]

Q3: How can I favor the formation of the cis isomer?

A3: The formation of the cis isomer, often the kinetic product, can be favored by:

  • Low-Temperature Reactions: Running reactions at lower temperatures can favor the kinetic product, which may be the cis isomer in some cases.

  • Specific Catalysts: Certain catalysts or reaction conditions in [2+2] cycloadditions may favor the cis product. The stereochemical outcome of photochemical [2+2] cycloadditions can be highly dependent on the substrate and reaction setup.[1][11]

  • Stereospecific Methods: Utilizing a stereospecific method starting from a cis-configured precursor, such as the ring contraction of a cis-substituted pyrrolidine, will yield the cis-cyclobutane.[8]

Q4: How do I determine the cis/trans ratio of my product mixture?

A4: The cis/trans ratio is typically determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling constants between protons on the cyclobutane ring can often distinguish between cis and trans isomers. Also, the chemical shifts of the substituents on the ring will differ between the two isomers.

  • NOESY NMR: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing definitive evidence for the relative stereochemistry.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can often separate cis and trans isomers, and the ratio can be determined by integrating the peak areas. Chiral HPLC may be necessary for separating enantiomers.[12]

Q5: How can I separate the cis and trans isomers?

A5: Separation of cis and trans isomers can be challenging due to their similar physical properties. Common methods include:

  • Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of diastereomers by flash chromatography.[12]

  • Preparative HPLC: This is a powerful technique for separating isomers that are difficult to resolve by standard column chromatography.[12]

  • Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective method for purification.

  • Chemical Derivatization: In some cases, the isomers can be derivatized to compounds with more distinct physical properties, allowing for easier separation, followed by removal of the derivatizing group.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in [2+2] Cycloaddition Reactions
Symptom Possible Cause Suggested Solution
Nearly 1:1 mixture of cis and trans isomers. Reaction is not under kinetic or thermodynamic control.For thermal reactions: Try lowering the reaction temperature to favor the kinetic product or increasing the temperature to favor the thermodynamic product. For Lewis acid-catalyzed reactions: Screen different Lewis acids (e.g., EtAlCl₂, Sc(OTf)₃, In(tfacac)₃-TMSBr) as the nature and steric bulk of the Lewis acid can significantly influence the diastereoselectivity.[13][14][15] Consider using a chiral Lewis acid for enantioselective reactions.[16][17][18]
Inconsistent results between batches. Reaction is sensitive to impurities (e.g., water).Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
Formation of multiple regioisomers in addition to stereoisomers. Lack of regiocontrol in the cycloaddition.For photochemical reactions, the use of a photosensitizer can sometimes improve regioselectivity. For Lewis acid-catalyzed reactions, the choice of Lewis acid can also influence regioselectivity.[15]
Problem 2: Poor Yield or Incomplete Conversion
Symptom Possible Cause Suggested Solution
Low yield of the desired cyclobutane product. For photochemical reactions: Insufficient irradiation or decomposition of the product.Optimize the irradiation wavelength and time. Use a filter to block high-energy UV light that might cause product degradation. Ensure the reaction vessel is made of a material transparent to the desired wavelength (e.g., quartz for UV).
For Lewis acid-catalyzed reactions: The Lewis acid may be inhibited by the product or coordinating solvents.Use a stoichiometric amount of the Lewis acid if catalytic amounts are ineffective.[4][9] Choose a non-coordinating solvent.
For ring contraction of pyrrolidines: Over-oxidation of electron-rich starting materials.For pyrrolidines with electron-rich aryl groups, yields may be lower. Optimization of the oxidant and reaction time may be necessary.[7][8]
Reaction stalls before completion. Catalyst deactivation or reagent degradation.Add the catalyst or sensitive reagents in portions throughout the reaction. Ensure the reaction is performed under strictly anhydrous and inert conditions.

Quantitative Data Summary

Table 1: Diastereoselectivity in Lewis Acid-Promoted [2+2] Cycloadditions

AlkeneKetene PrecursorLewis AcidSolventTemperature (°C)Diastereomeric Ratio (trans:cis or exo:endo)Yield (%)
CyclohexenePhenylacetyl chlorideEtAlCl₂CH₂Cl₂013:184
CyclopentadienePhenylacetyl chlorideEtAlCl₂CH₂Cl₂01:18 (endo favored)92
cis-But-2-enePhenylacetyl chlorideEtAlCl₂CH₂Cl₂0>20:175
StyrenePhenylacetyl chlorideEtAlCl₂CH₂Cl₂06:171

Data compiled from references[4][9][14].

Table 2: Stereocontrol in Ring Expansion of Cyclopropanones

Cyclopropanone SurrogateSulfur YlideAdditiveSolventTemperature (°C)Diastereomeric Ratio (trans:cis)Yield (%)
2-Phenyl-1-sulfonylcyclopropaneTrimethylsulfoxonium iodide/NaHNoneTHF-78 to rt1:1.382 (NMR)
2-Phenyl-1-sulfonylcyclopropaneTrimethylsulfoxonium iodide/NaHPiperidineTHF758.1:175
2-Methyl-1-sulfonylcyclopropaneTrimethylsulfoxonium iodide/NaHPiperidineTHF75>20:171

Data compiled from reference[6].

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted [2+2] Cycloaddition

  • To a flame-dried round-bottom flask under an argon atmosphere, add the alkene (2.0 equiv) and anhydrous dichloromethane (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., EtAlCl₂, 1.5-2.5 equiv) dropwise.

  • In a separate flame-dried flask, dissolve the acid chloride (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equiv) to the acid chloride solution and stir for 5 minutes.

  • Add the in situ generated ketene solution to the alkene/Lewis acid mixture via syringe pump over 1-2 hours.

  • After the addition is complete, stir the reaction at 0 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines

  • To a vial, add the pyrrolidine substrate (1.0 equiv, 0.1 mmol).

  • Add hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) and ammonium carbamate (8.0 equiv).

  • Add 2,2,2-trifluoroethanol (TFE) (0.05 M).

  • Seal the vial and heat the reaction mixture at 80 °C for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cyclobutane product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dry Glassware & Reagents C Add Alkene & Solvent A->C B Inert Atmosphere (Ar/N2) B->C D Cool to 0 °C C->D E Add Lewis Acid D->E G Slow Addition of Ketene E->G F Prepare Ketene Solution F->G H Quench Reaction G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K

Figure 1. Experimental workflow for a Lewis acid-promoted [2+2] cycloaddition.

troubleshooting_flowchart cluster_2plus2 [2+2] Cycloaddition cluster_ring_expansion Ring Expansion start Low cis/trans Ratio q1 Is the reaction a [2+2] cycloaddition? start->q1 q2 Is the reaction a ring expansion? start->q2 a1 Modify Temperature: - Lower for kinetic control - Higher for thermodynamic control q1->a1 Yes a2 Screen Lewis Acids: - Steric bulk and identity affect selectivity q1->a2 Yes a3 Change Solvent Polarity q1->a3 Yes b1 Induce Thermodynamic Equilibration: - Add piperidine - Increase temperature q2->b1 Yes b2 Vary Sulfur Ylide q2->b2 Yes

Figure 2. Troubleshooting guide for improving the cis/trans ratio.

reaction_pathways start Starting Materials kinetic Kinetic Product (often cis) start->kinetic Low Temp, Short Time thermo Thermodynamic Product (often trans) start->thermo High Temp, Long Time kinetic->thermo Equilibration Conditions

Figure 3. Kinetic vs. thermodynamic control in cyclobutane synthesis.

References

Alternative catalysts for the synthesis of 3-hydroxycyclobutanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxycyclobutanecarboxylates. It focuses on alternative catalytic methods, offering detailed experimental protocols and data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing 3-hydroxycyclobutanecarboxylates?

A1: The primary challenges stem from the inherent ring strain of the cyclobutane ring, which makes its formation thermodynamically and kinetically challenging. Key issues include controlling stereochemistry (both relative and absolute), achieving high yields, and preventing side reactions such as ring-opening or polymerization. For substituted cyclobutanes, achieving the desired diastereoselectivity (cis vs. trans) is a critical hurdle.

Q2: What are the common synthetic strategies for obtaining 3-hydroxycyclobutanecarboxylates?

A2: Traditional methods often involve multi-step sequences starting from commercially available cyclobutane derivatives. A common modern approach is the [2+2] cycloaddition of an alkene and a ketene or a suitable ketene equivalent. More recently, alternative catalytic methods are gaining prominence, including:

  • Photocatalytic [2+2] Cycloadditions: Using visible light and a photocatalyst to promote the cycloaddition of electron-deficient alkenes like acrylates.

  • Enzymatic Kinetic Resolutions: Employing lipases to selectively acylate one enantiomer of a racemic mixture of a 3-hydroxycyclobutanecarboxylate precursor, allowing for the separation of enantiomers.

  • Organocatalysis: Utilizing small organic molecules to catalyze the enantioselective formation of the cyclobutane ring.

Q3: How can I obtain enantiomerically pure 3-hydroxycyclobutanecarboxylates?

A3: Enantiomerically pure products are typically accessed through asymmetric catalysis or resolution of a racemic mixture. Enzymatic kinetic resolution is a highly effective method. For instance, a racemic mixture of a 3-hydroxycyclobutanecarboxylate ester can be treated with a lipase, which will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomerically enriched compounds. Asymmetric [2+2] cycloadditions using chiral catalysts are also a powerful strategy to directly synthesize enantiomerically enriched cyclobutane cores.

Q4: Can the nitrile in 3-hydroxycyclobutanecarbonitrile be converted to a carboxylate?

A4: Yes, the nitrile group can be hydrolyzed to a carboxylic acid under acidic conditions. This is a common transformation in organic synthesis. For example, heating 3-hydroxycyclobutanecarbonitrile in the presence of an acid like hydrochloric acid will yield 3-hydroxycyclobutanecarboxylic acid.[1]

Troubleshooting Guides

Photocatalytic [2+2] Cycloaddition for Ethyl Acrylate Dimerization

Issue: Low or no yield of the desired cyclobutane product.

  • Possible Cause 1: Inefficient photocatalyst.

    • Solution: Ensure the photocatalyst is active and appropriate for the substrate. For electron-deficient alkenes like ethyl acrylate, a ruthenium-based catalyst such as Ru(bpy)₃Cl₂ is often effective.[2] Verify the catalyst's purity and consider using a fresh batch.

  • Possible Cause 2: Inappropriate light source.

    • Solution: The light source must emit at a wavelength that the photocatalyst can absorb. For many common photocatalysts, visible light (e.g., blue LEDs) is required. Ensure the light source is of sufficient intensity and is positioned to irradiate the reaction mixture effectively.

  • Possible Cause 3: Presence of oxygen.

    • Solution: Oxygen can quench the excited state of the photocatalyst and lead to side reactions. Degas the reaction mixture thoroughly before and during the reaction by bubbling with an inert gas (e.g., argon or nitrogen).

  • Possible Cause 4: Substrate polymerization.

    • Solution: Electron-deficient alkenes can be prone to polymerization. Running the reaction at a lower concentration may disfavor polymerization over the desired bimolecular cycloaddition.

Issue: Poor diastereoselectivity.

  • Possible Cause 1: Reaction temperature.

    • Solution: The diastereoselectivity of photocatalytic cycloadditions can be temperature-dependent. Try running the reaction at a lower temperature to enhance selectivity.

  • Possible Cause 2: Solvent effects.

    • Solution: The solvent can influence the transition state of the cyclization. Screen a variety of solvents with different polarities to optimize diastereoselectivity.

Issue: Formation of side products.

  • Possible Cause 1: Ring-opening of the cyclobutane product.

    • Solution: The strained cyclobutane ring can be susceptible to ring-opening, especially under harsh reaction conditions. Ensure the reaction is not overheated and that the workup conditions are mild.

  • Possible Cause 2: Competing cis-trans isomerization of the starting alkene.

    • Solution: This is more common with cyclic enones but can occur with acyclic alkenes. Using a triplet sensitizer can sometimes favor the cycloaddition pathway.

G Troubleshooting Photocatalytic [2+2] Cycloaddition start Low/No Yield cause1 Inactive Catalyst start->cause1 cause2 Incorrect Light Source start->cause2 cause3 Oxygen Present start->cause3 cause4 Polymerization start->cause4 solution1 Use fresh/appropriate catalyst cause1->solution1 solution2 Check wavelength/intensity cause2->solution2 solution3 Degas reaction mixture cause3->solution3 solution4 Lower concentration cause4->solution4 G Troubleshooting Enzymatic Kinetic Resolution start Low Enantioselectivity cause1 Suboptimal Enzyme start->cause1 cause2 Conversion > 50% start->cause2 cause3 Racemization start->cause3 solution1 Screen different lipases cause1->solution1 solution2 Monitor reaction and stop at 50% cause2->solution2 solution3 Use mild conditions cause3->solution3 G General Workflow for Synthesis and Resolution start Starting Materials (e.g., Acrylates) cycloaddition [2+2] Cycloaddition (e.g., Photocatalysis) start->cycloaddition racemic_product Racemic 3-Hydroxycyclobutanecarboxylate cycloaddition->racemic_product resolution Enzymatic Kinetic Resolution (Lipase) racemic_product->resolution enantiomer1 (R)-Enantiomer resolution->enantiomer1 enantiomer2 (S)-Enantiomer resolution->enantiomer2

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized cis-tert-butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for synthesized intermediates is a cornerstone of robust drug discovery and development. This guide provides an objective comparison of analytical methodologies for assessing the purity of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative cyclobutane scaffolds to inform methodological selection in your research.

Comparative Analysis of Purity Validation Methods

The purity of this compound can be reliably determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most common methods, each offering distinct advantages and limitations.

Table 1: Comparison of Analytical Techniques for Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the ratio of the integral of an analyte's signal to that of a certified internal standard.[1]
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.[1]Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[2]Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.[1]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.Requires precise weighing of the sample and an internal standard.[1]
Resolution Excellent for separating non-volatile impurities and isomers.High efficiency and resolution for volatile compounds.Dependent on spectral dispersion; can resolve signals from structurally similar impurities.
Sensitivity High, with various sensitive detectors available (e.g., UV, MS).Very high, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).Generally lower than chromatographic methods but highly accurate.
Accuracy & Precision High, dependent on the quality of the reference standard.High, dependent on the reference standard and detector response.Very high accuracy and precision; considered a primary ratio method.[3]
Throughput Moderate to high, amenable to automation.High, with fast analysis times for volatile compounds.Lower, due to longer acquisition times for high precision.
Cost (Instrument) Moderate to high.Moderate.High.
Experimental Data for Purity Validation

The following table summarizes hypothetical, yet realistic, experimental data obtained from the analysis of a synthesized batch of this compound using HPLC, GC, and qNMR.

Table 2: Purity Assessment of this compound

Analytical MethodPurity (%)Major Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC (UV, 210 nm) 98.5trans-isomer (0.8%), Starting Material (0.5%)0.01%0.03%
GC-FID (after derivatization) 98.2Residual Solvents (0.3%), trans-isomer (0.9%), By-product X (0.4%)0.005% (solvents), 0.02% (isomers)0.015% (solvents), 0.06% (isomers)
qNMR (400 MHz) 98.7 ± 0.2trans-isomer (0.7%), Unidentified signals (approx. 0.6%)--

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of this compound and quantify related impurities by reversed-phase HPLC with UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[1]

Gas Chromatography (GC) Method

Objective: To determine the purity and identify volatile impurities in this compound by GC with Flame Ionization Detection (FID) after derivatization.

  • Instrumentation: Gas chromatograph with an FID.

  • Derivatization: The hydroxyl group is derivatized to a more volatile silyl ether by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine at 60 °C for 30 minutes.[2]

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of the derivatized sample in dichloromethane.

  • Data Analysis: Purity is determined by area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using a certified internal standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of CDCl₃.[1]

  • Acquisition Parameters:

    • Pulse program with a calibrated 90° pulse.

    • Relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Sufficient number of scans for adequate signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of the internal standard's signal, taking into account the number of protons, molecular weights, and sample weights.[4]

Alternative Cyclobutane Building Blocks

While this compound is a valuable building block, several other cyclobutane derivatives are utilized in drug discovery, each presenting unique synthetic and purification challenges.[5][6]

Table 3: Comparison with Alternative Cyclobutane Scaffolds

Cyclobutane DerivativeKey FeaturesSynthetic ComplexityPurity Validation Challenges
3-Aminocyclobutanecarboxylic Acids Introduction of a basic nitrogen and a carboxylic acid handle.Multi-step synthesis often required.Potential for zwitterion formation affecting chromatographic behavior.
Cyclobutane-1,1-dicarboxylic Acids Gem-dicarboxylic acid motif.Can be prepared from malonic esters.[7]Decarboxylation can be a side reaction during analysis.
Bicyclo[1.1.0]butanes (BCBs) Highly strained, reactive core.Specialized synthetic methods are necessary.Prone to rearrangement, requiring mild analytical conditions.
Fluorinated Cyclobutanes Introduction of fluorine can modulate physicochemical properties.[5]Requires specific fluorination reagents and conditions.Potential for regio- and stereoisomeric impurities.

Visualizations

Purity_Validation_Workflow Purity Validation Workflow for Synthesized Intermediates cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision Synthesis Chemical Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup Crude_Product Crude Product Isolation Workup->Crude_Product HPLC HPLC Analysis Crude_Product->HPLC GC GC Analysis Crude_Product->GC qNMR qNMR Analysis Crude_Product->qNMR Purity_Spec Purity Specification Met? HPLC->Purity_Spec GC->Purity_Spec qNMR->Purity_Spec Release Release for Next Step Purity_Spec->Release Yes Repurification Repurification Required Purity_Spec->Repurification No

Caption: Experimental workflow for purity validation.

Method_Comparison_Logic Logical Comparison of Purity Validation Methods cluster_methods Analytical Methods cluster_considerations Key Considerations Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) HPLC HPLC (High Versatility) Analyte_Properties->HPLC Non-volatile / Thermally labile GC GC (High Efficiency for Volatiles) Analyte_Properties->GC Volatile / Thermally stable qNMR qNMR (Absolute Quantification) Analyte_Properties->qNMR Soluble Impurities Expected Impurities (Isomers, Solvents, By-products) HPLC->Impurities Detects non-volatile impurities GC->Impurities Detects volatile impurities qNMR->Impurities Identifies structural analogs Requirements Analytical Requirements (Accuracy, Precision, Throughput) Requirements->HPLC Requirements->GC Requirements->qNMR Resources Available Resources (Instrumentation, Standards) Resources->HPLC Resources->GC Resources->qNMR

Caption: Comparative logic for method selection.

References

Comparative analysis of different synthetic routes to 3-hydroxycyclobutanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of structurally unique scaffolds is paramount. 3-Hydroxycyclobutanecarboxylates represent a valuable class of compounds, offering a rigid, three-dimensional framework that serves as a versatile building block in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic strategies to access these important molecules, with a focus on stereochemical control. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in synthetic route selection.

Two principal strategies have emerged for the synthesis of 3-hydroxycyclobutanecarboxylates: the stereoselective reduction of a 3-oxocyclobutanecarboxylate precursor and a route commencing with a [2+2] cycloaddition reaction. The choice between these routes often depends on the desired stereoisomer (cis or trans), available starting materials, and scalability.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the key transformations in the two primary synthetic routes, providing a clear comparison of their efficiencies.

Route A: From 3-Oxocyclobutanecarboxylate

StepTransformationKey ReagentsTypical YieldDiastereomeric Ratio (cis:trans)Reference
1Synthesis of 3-Oxocyclobutanecarboxylic AcidDiisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane, KOtBu, HCl~60-70% (overall)N/A[1][2]
2EsterificationMethanol, H₂SO₄>90%N/A[3]
3Stereoselective ReductionSodium borohydride (NaBH₄)HighPredominantly cis[1][4]
4Mitsunobu InversionPPh₃, DIAD, p-Nitrobenzoic acid85-95% (ester formation)Inversion to trans[4]

Route B: Via [2+2] Cycloaddition

StepTransformationKey ReagentsTypical YieldNotesReference
1[2+2] CycloadditionAllene, AcrylonitrileModerate to GoodForms 3-methylenecyclobutanecarbonitrile[1][5]
2OzonolysisOzone (O₃), Dimethyl sulfide (DMS)GoodForms 3-oxocyclobutanecarbonitrile[1]
3Stereoselective ReductionSodium borohydride (NaBH₄)HighPredominantly cis-hydroxy[1][4]
4Hydrolysis & EsterificationNaOH, H₂O; then MeOH, H⁺Good (overall)-[2][6][7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to 3-hydroxycyclobutanecarboxylates.

G cluster_route_a Route A: From 3-Oxo Precursor A1 3-Oxocyclobutane- carboxylate A2 cis-3-Hydroxycyclobutane- carboxylate A1->A2 Stereoselective Reduction A3 trans-3-Hydroxycyclobutane- carboxylate (via ester) A2->A3 Mitsunobu Inversion

Synthetic strategy starting from a 3-oxocyclobutanecarboxylate precursor.

G cluster_route_b Route B: Via [2+2] Cycloaddition B1 Allene + Acrylonitrile B2 3-Methylenecyclobutane- carbonitrile B1->B2 [2+2] Cycloaddition B3 3-Oxocyclobutane- carbonitrile B2->B3 Ozonolysis B4 cis-3-Hydroxycyclobutane- carbonitrile B3->B4 Reduction B5 cis-3-Hydroxycyclobutane- carboxylate B4->B5 Hydrolysis & Esterification

Synthetic pathway commencing with a [2+2] cycloaddition reaction.

Experimental Protocols

Route A: Key Methodologies

Protocol 1: Synthesis of cis-3-Hydroxycyclobutanecarboxylate via Stereoselective Reduction

This protocol describes the reduction of a 3-oxocyclobutanecarboxylate precursor to the corresponding cis-hydroxy derivative.[1][4]

  • Dissolution: Dissolve 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C. The high diastereoselectivity in favor of the cis-isomer is attributed to the hydride attacking the carbonyl from the less sterically hindered face of the cyclobutane ring.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.

  • Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by flash column chromatography to obtain pure cis-3-hydroxycyclobutanecarboxylate.

Protocol 2: Synthesis of trans-3-Hydroxycyclobutanecarboxylate via Mitsunobu Inversion

This protocol details the inversion of the cis-alcohol to a trans-ester, followed by hydrolysis.[4]

  • Reactant Preparation: To a solution of cis-3-hydroxycyclobutanecarboxylate (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the intermediate trans-p-nitrobenzoyl ester.

  • Hydrolysis: Dissolve the isolated ester in a mixture of methanol and water. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature until the ester is fully hydrolyzed.

  • Purification: Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the aqueous layer with ethyl acetate. Dry, concentrate, and purify by column chromatography to yield trans-3-hydroxycyclobutanecarboxylate.

Route B: Key Methodologies

Protocol 3: Ozonolysis of 3-Methylenecyclobutanecarbonitrile

This procedure outlines the conversion of 3-methylenecyclobutanecarbonitrile to 3-oxocyclobutanecarbonitrile.[1]

  • Dissolution and Cooling: A solution of 3-methylenecyclobutanecarbonitrile (10.0 g, 107.4 mmol) in a 1:1 mixture of dichloromethane and methanol (200 mL) is cooled to -78 °C.

  • Ozonolysis: Ozone is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen gas to remove excess ozone.

  • Reductive Work-up: Dimethyl sulfide (15 mL, 205 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 3-oxocyclobutanecarbonitrile.

Protocol 4: Hydrolysis of 3-Hydroxycyclobutanecarbonitrile and Subsequent Esterification

This protocol describes the conversion of the nitrile to a carboxylic acid, followed by esterification.[2][6][7]

  • Hydrolysis: The isolated 3-hydroxycyclobutanecarbonitrile is dissolved in a mixture of an alcohol (e.g., methanol) and water containing a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is stirred until the nitrile is fully hydrolyzed to the corresponding carboxylate.

  • Acidification and Extraction: The reaction mixture is acidified with a mineral acid (e.g., HCl) and the resulting carboxylic acid is extracted with an organic solvent (e.g., ethyl acetate).

  • Esterification (Fischer Esterification): The isolated 3-hydroxycyclobutanecarboxylic acid is dissolved in an excess of the desired alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the solvent is removed under reduced pressure. The crude ester is then purified by column chromatography.

References

Comparative Biological Evaluation of cis-3-Hydroxycyclobutane Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The cyclobutane scaffold has garnered significant interest in medicinal chemistry due to its unique conformational properties, which can impart favorable pharmacological characteristics to drug candidates.[1][2][3] The rigid, puckered structure of the cyclobutane ring offers a strategic advantage in drug design by reducing conformational flexibility, which can lead to enhanced potency and selectivity for biological targets.[2][4] This guide provides a comparative analysis of the biological evaluation of derivatives based on the cis-3-hydroxycyclobutane scaffold, with a focus on their application as potential anticancer agents. The performance of these compounds is compared with established cyclobutane-containing drugs and other relevant alternatives, supported by available experimental data.

Introduction to Cyclobutane Scaffolds in Drug Design

The incorporation of a cyclobutane moiety into small molecules is a recognized strategy to improve metabolic stability and to serve as a conformationally restricted isostere for other chemical groups, such as alkenes, to prevent unwanted cis/trans-isomerization.[1] Several successful marketed drugs, including the anticancer agent Carboplatin and the androgen receptor antagonist Apalutamide, feature a cyclobutane ring, underscoring the clinical utility of this structural motif.[2] The focus of this guide is on synthetic derivatives of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a versatile building block for creating novel therapeutic agents.

Comparative Analysis of Anticancer Activity

While specific data for derivatives of this compound is limited in publicly accessible literature, valuable insights can be drawn from structurally related cis-1,3-disubstituted cyclobutane analogs. A notable example comes from analogs of Combretastatin A4 (CA4), a potent natural product that inhibits tubulin polymerization. To overcome the metabolic instability of CA4's cis-stilbene bridge, researchers have substituted it with a cyclobutane ring.[4]

The in vitro cytotoxic activity of these cyclobutane-containing CA4 analogs was evaluated against human cancer cell lines and compared with the parent compound. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Cytotoxicity of cis- and trans-Cyclobutane Analogs of Combretastatin A4 [4]

CompoundStereochemistryHepG2 (hepatocarcinoma) IC50 (µM)SK-N-DZ (neuroblastoma) IC50 (µM)
Cyclobutane Analog 1 cis18.4 ± 1.221.6 ± 1.5
Cyclobutane Analog 2 trans25.3 ± 1.830.1 ± 2.1
Combretastatin A4 (CA4) cis-alkene0.002 ± 0.00010.003 ± 0.0002

Table 2: Cytotoxicity of Marketed Cyclobutane-Containing Anticancer Drugs [2]

CompoundMechanism of ActionCancer Cell LineIC50
Carboplatin DNA cross-linkingOVCAR-3 (Ovarian)<40 µM
Carboplatin DNA cross-linking13363 (Ovarian)2.8 ± 0.4 µM
Apalutamide Androgen Receptor AntagonistLNCaP/AR (Prostate)16 nM (cell-free assay)

From the data, it is evident that while the cyclobutane analogs of CA4 exhibit micromolar cytotoxicity, they are significantly less potent than the parent compound.[4] However, the cis-isomers consistently demonstrate slightly higher activity than their trans-counterparts, highlighting the stereochemical sensitivity of the biological target.[4] When compared to a clinically used drug like Carboplatin, the potency of these specific CA4 analogs is within a relevant, albeit less potent, range.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for Combretastatin A4 and its analogs is the inhibition of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[4][5] Molecular modeling studies suggest that cis-cyclobutane analogs of CA4 are capable of forming hydrogen bonds with the T5 loop of tubulin, an interaction that is less stable for the trans isomers.[4] This provides a structural basis for the observed difference in cytotoxic activity.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Drug cis-Cyclobutane Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition

Experimental Protocols

The following are generalized protocols for assessing the biological activity of novel anticancer compounds, based on standard methodologies cited in the literature.[2]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, SK-N-DZ) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., cis-cyclobutane derivatives) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_workflow Experimental Workflow for Biological Evaluation cluster_assays Biological Assays start Synthesized cis-Cyclobutane Derivatives assay_select Select Cancer Cell Lines start->assay_select cell_culture Cell Culture & Seeding assay_select->cell_culture treatment Compound Treatment cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt facs Apoptosis Assay (Flow Cytometry) treatment->facs cycle Cell Cycle Analysis treatment->cycle data_analysis Data Analysis (IC50 Calculation) mtt->data_analysis facs->data_analysis cycle->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Workflow for Anticancer Drug Screening

Conclusion and Future Directions

The available data on cis-1,3-disubstituted cyclobutane derivatives as anticancer agents suggest that while they can serve as effective conformational constraints for known pharmacophores, achieving high potency requires careful optimization of the entire molecular structure. The stereochemistry of the cyclobutane ring plays a crucial role in target engagement, with cis-isomers often showing superior activity in the context of tubulin inhibition.

For researchers and drug development professionals working with this compound derivatives, the key takeaways are:

  • The cyclobutane scaffold is a viable tool for creating structurally novel drug candidates with potential anticancer activity.

  • Stereochemistry is a critical parameter that must be controlled and evaluated during the drug discovery process.

  • Direct comparison with both parent compounds and established drugs is essential to contextualize the potency and potential of new derivatives.

Future work should focus on exploring a wider range of substitutions on the cis-3-hydroxycyclobutane core to build comprehensive structure-activity relationships (SAR). Investigating their effects on other cancer-relevant targets beyond tubulin, such as kinases or epigenetic modulators, could open new avenues for the therapeutic application of this promising chemical scaffold.

References

Determining the Stereochemistry of cis-tert-butyl 3-hydroxycyclobutanecarboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a compound, particularly the cis/trans isomerism and absolute configuration, profoundly influences its biological activity and physicochemical properties. This guide provides a comparative analysis of key analytical techniques for the structural elucidation of molecules such as cis-tert-butyl 3-hydroxycyclobutanecarboxylate, focusing on X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).

While a specific X-ray crystal structure for this compound is not publicly available, this guide will compare the principles, experimental protocols, and data interpretation of these techniques, using data from closely related cyclobutane derivatives to illustrate their application.

Comparison of Analytical Techniques for Stereochemical Analysis

The unambiguous assignment of stereochemistry is a critical step in chemical synthesis and drug discovery. X-ray crystallography has long been considered the "gold standard" for its ability to provide a direct visualization of the molecular structure. However, the requirement for a single, high-quality crystal can be a significant bottleneck. Spectroscopic techniques like NMR and VCD offer powerful alternatives for characterizing molecules in solution.

Analytical Technique Principle of Stereochemical Determination Advantages Limitations
Single-Crystal X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in a crystal lattice, directly revealing bond lengths, bond angles, and relative stereochemistry. Anomalous dispersion can be used to determine the absolute configuration.Unambiguous determination of solid-state structure; provides a wealth of quantitative data.Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may not be the same as in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy The coupling constants (J-values) between protons on the cyclobutane ring are highly dependent on their dihedral angle, allowing for the differentiation of cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations to further confirm relative stereochemistry.Non-destructive; provides information on the solution-state structure and dynamics; can be used for both pure compounds and mixtures.Indirect method for stereochemical assignment; determination of absolute configuration requires chiral derivatizing agents or chiral solvating agents.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known absolute configuration.Directly determines the absolute configuration of chiral molecules in solution; does not require crystallization or derivatization.Requires a chiral center; interpretation relies on accurate computational modeling; can be less sensitive for molecules with low conformational rigidity.

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)

A suitable single crystal of the compound is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-rays are diffracted by the crystal, and the diffraction pattern is collected by a detector. The resulting data is processed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are determined and the molecular structure is refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Transfer the solution to a clean 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

  • For detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.

Data Analysis for Stereochemistry: The key to determining the cis/trans stereochemistry lies in the analysis of the proton-proton coupling constants (³JHH) for the hydrogens on the cyclobutane ring. For 1,3-disubstituted cyclobutanes, the cis isomer typically shows a larger coupling constant between the protons at C1 and C3 compared to the trans isomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

Sample Preparation:

  • Dissolve a sufficient amount of the chiral sample (typically 5-15 mg) in a suitable solvent that has minimal infrared absorption in the region of interest (e.g., CCl₄, CDCl₃).

  • The concentration should be high enough to obtain a good signal-to-noise ratio.

  • The solution is placed in an IR cell with a specific path length (e.g., 100 µm).

Data Acquisition:

  • The VCD spectrum is recorded on a VCD spectrometer, which measures the difference in absorbance of left and right circularly polarized infrared light.

  • The corresponding infrared (IR) absorption spectrum is also collected.

Data Analysis for Absolute Configuration:

  • The three-dimensional structure of one enantiomer of the molecule is built in silico.

  • Quantum chemical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectrum for that enantiomer.

  • The experimental VCD spectrum is then compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the stereochemical analysis of a small molecule like this compound, incorporating the three discussed analytical techniques.

G General Workflow for Stereochemical Analysis cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_xray_data X-ray Data cluster_nmr_data NMR Data cluster_vcd_data VCD Data cluster_interpretation Interpretation & Assignment Synthesis Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate Purification Purification of Isomers (e.g., Chromatography) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Crystal Growth NMR NMR Spectroscopy Purification->NMR Sample Prep VCD VCD Spectroscopy Purification->VCD Sample Prep Xray_Data 3D Structure Bond Lengths/Angles Absolute Configuration Xray->Xray_Data NMR_Data Chemical Shifts Coupling Constants (J) NOE Correlations NMR->NMR_Data VCD_Data Experimental Spectrum vs. Calculated Spectrum VCD->VCD_Data Stereochem_Assignment Final Stereochemical Assignment Xray_Data->Stereochem_Assignment NMR_Data->Stereochem_Assignment VCD_Data->Stereochem_Assignment

Characterization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate and its diastereomer, trans-tert-butyl 3-hydroxycyclobutanecarboxylate, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein serves as a valuable resource for the identification and differentiation of these important building blocks in medicinal chemistry and drug development.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the cis and trans isomers of tert-butyl 3-hydroxycyclobutanecarboxylate.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 4.35p7.5CH-OH
2.80p8.0CH-CO₂tBu
2.45 - 2.35m-CH₂ (syn to substituents)
2.10 - 2.00m-CH₂ (anti to substituents)
1.45s-C(CH₃)₃
trans-tert-butyl 3-hydroxycyclobutanecarboxylate 4.15p7.0CH-OH
2.65p7.8CH-CO₂tBu
2.30 - 2.20m-CH₂
2.05 - 1.95m-CH₂
1.46s-C(CH₃)₃

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 174.5C=O
81.0C(CH₃)₃
65.0CH-OH
42.5CH-CO₂tBu
35.0CH₂
28.1C(CH₃)₃
trans-tert-butyl 3-hydroxycyclobutanecarboxylate 174.8C=O
81.2C(CH₃)₃
64.5CH-OH
43.0CH-CO₂tBu
36.5CH₂
28.1C(CH₃)₃

Table 3: Mass Spectrometry (Electron Ionization - EI) Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (%)
This compound 172157 (M-CH₃), 116 (M-C₄H₈), 101 (M-C₄H₉O), 57 (C₄H₉)⁺
trans-tert-butyl 3-hydroxycyclobutanecarboxylate 172157 (M-CH₃), 116 (M-C₄H₈), 101 (M-C₄H₉O), 57 (C₄H₉)⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the analyte.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 500 MHz spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: 12 ppm.

  • Data Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 500 MHz spectrometer (operating at 125 MHz for ¹³C).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: zgpg30 (proton-decoupled).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 240 ppm.

  • Data Processing: Apply a 1.0 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the analyte in methanol.

2. Electron Ionization (EI) Mass Spectrometry:

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Sample Introduction: A 1 µL aliquot of the prepared solution is injected into the GC inlet.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Elucidation start Pure Compound prep_nmr Dissolve in CDCl3 with TMS start->prep_nmr prep_ms Dissolve in Methanol start->prep_ms acquire_1h 1H NMR prep_nmr->acquire_1h acquire_13c 13C NMR prep_nmr->acquire_13c acquire_ms EI-MS prep_ms->acquire_ms analyze_1h Chemical Shift, Multiplicity, Coupling Constants acquire_1h->analyze_1h analyze_13c Chemical Shift acquire_13c->analyze_13c analyze_ms Molecular Ion, Fragmentation Pattern acquire_ms->analyze_ms structure Confirm Structure and Stereochemistry analyze_1h->structure analyze_13c->structure analyze_ms->structure

Analytical Workflow for Characterization

The Rise of Tert-Butyl Cyclobutane: A Comparative Guide to Isosteres in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug discovery, the strategic modification of a lead compound to enhance its efficacy, safety, and pharmacokinetic profile is paramount. Bioisosteric replacement—the substitution of one group with another that retains similar steric and electronic properties—is a cornerstone of this optimization process. The tert-butyl group, a common motif valued for its bulky, space-filling nature, often presents challenges such as high lipophilicity and susceptibility to metabolic oxidation.[1][2] This has spurred the exploration of various bioisosteres, with tert-butyl cyclobutane and its derivatives emerging as a compelling alternative.

This guide provides a comparative analysis of tert-butyl cyclobutane against other key tert-butyl isosteres. We present a quantitative comparison of their physicochemical and pharmacokinetic properties, supported by detailed experimental protocols, to inform rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

The ideal isostere should mimic the size and shape of the original group while offering improvements in properties like solubility and metabolic stability.[3] The replacement of a tert-butyl group can significantly impact a molecule's lipophilicity (logD), solubility, and steric profile.

Recent studies have highlighted the 1-trifluoromethyl-cyclobutyl group as a unique analogue for the tert-butyl moiety.[4][5] While slightly larger, it offers a distinct electronic profile that can influence a compound's properties.[4][5] Other important isosteres include the bicyclo[1.1.1]pentanyl (BCP) group, known to improve solubility, and the trifluoromethylcyclopropyl group, which enhances metabolic stability.[3][6]

Table 1: Comparative Physicochemical Properties of tert-Butyl and Its Isosteres

IsostereStructureSteric Volume (ų)Lipophilicity (logD at pH 7.4)Aqueous Solubility (µM)Key Characteristics
tert-ButylC(CH₃)₃~150[5]BaselineBaselineBulky, lipophilic, metabolically susceptible.[1][2]
1-Trifluoromethyl-cyclobutylC₄H₆(CF₃)~171[5]Increases by ~0.5 units vs. t-Bu[4][5]Generally preserved or slightly decreased vs. t-Bu.[4][5]Larger steric footprint, increased lipophilicity.[5]
1-Trifluoromethyl-cyclopropylC₃H₄(CF₃)~155[5]--Similar size to t-Bu, enhances metabolic stability.[6]
Bicyclo[1.1.1]pentanyl (BCP)C₅H₇--Tends to increase solubility.[3]Rigid scaffold, acts as a phenyl or alkyne isostere.[3]
gem-DimethylCH(CH₃)₂---Common isostere, can be metabolically labile.[7]
OxetanylC₃H₅O--Generally improves permeability.[7]Polar motif, can improve solubility and permeability.[7]
Note: Data for Steric Volume and Lipophilicity for 1-Trifluoromethyl-cyclobutyl is derived from a direct comparison with tert-butyl in matched molecular pairs.[4][5] Data for other isosteres is qualitative and based on general findings in medicinal chemistry literature.

Metabolic Stability: Escaping Oxidative Metabolism

A primary driver for replacing the tert-butyl group is to block or slow down its oxidative metabolism by cytochrome P450 (CYP) enzymes, which often hydroxylate one of the methyl groups.[2][6] Isosteres that lack the sp³ C-H bonds of the tert-butyl group or have stronger C-H bonds are often more resistant to this metabolic pathway.[6]

The 1-trifluoromethyl-cyclobutyl group has shown the potential to enhance resistance to metabolic clearance in certain cases.[4][5] The effect, however, can be inconsistent and is dependent on the overall molecular structure.[4][5] A more consistent improvement has been observed with the trifluoromethylcyclopropyl group, which was specifically designed to be a metabolically robust tert-butyl mimic.[6]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairIsostereIntrinsic Clearance (CLint) (µL min⁻¹ mg⁻¹)Half-life (t₁/₂) (min)
Butenafine vs. Analoguetert-Butyl2133
1-CF₃-cyclobutyl1069
Tebutam vs. Analoguetert-Butyl1156
1-CF₃-cyclobutyl4316
Matched Pair 1tert-Butyl13613
1-CF₃-cyclopropyl11158
Matched Pair 2tert-Butyl12614
1-CF₃-cyclopropyl1992
Data for Butenafine and Tebutam analogues adapted from Ahunovych et al., JACS Au 2024.[4] Data for Matched Pairs with 1-CF₃-cyclopropyl adapted from Scott et al., ACS Med. Chem. Lett. 2013.[6]

Visualizing the Strategy and Impact

The decision to employ an isosteric replacement is a strategic workflow in drug optimization. The ultimate goal is to improve the pharmacokinetic profile of a drug, leading to better exposure and, consequently, enhanced therapeutic effect.

Isosteric_Replacement_Workflow cluster_0 Problem Identification cluster_1 Design & Synthesis cluster_2 Screening & Optimization Lead Lead Compound (with tert-Butyl) Liabilities Identify Liabilities: - High CLint - High logP Lead->Liabilities Select Select Isosteres (t-Bu-Cyclobutane, BCP, etc.) Liabilities->Select Synthesize Synthesize Analogues Select->Synthesize Assay Comparative Assays (Stability, Solubility, Affinity) Synthesize->Assay Optimized Optimized Candidate Assay->Optimized

Caption: Workflow for isosteric replacement in drug optimization.

PK_PD_Relationship cluster_pk Pharmacokinetic Cascade cluster_pd Pharmacodynamic Outcome PK Improved Pharmacokinetics (PK) (Lower Clearance) PD Improved Pharmacodynamics (PD) (Enhanced Efficacy) Meta Isosteric Replacement (e.g., t-Bu -> t-Bu-Cyclobutane) Stab Increased Metabolic Stability Meta->Stab Expo Higher In Vivo Exposure (AUC) Stab->Expo Target Enhanced Target Engagement Expo->Target PK/PD Link Efficacy Improved Therapeutic Effect Target->Efficacy

Caption: Impact of improved PK on pharmacodynamic outcomes.

Experimental Protocols

Accurate and reproducible experimental data is crucial for making informed decisions in drug design. Below are summaries of standard protocols used to determine the key properties discussed in this guide.

Determination of Lipophilicity (logD)

The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH, typically physiological pH 7.4.[8]

  • Method: The shake-flask method is the gold standard.[9] A buffered aqueous solution (pH 7.4) and an immiscible organic solvent (typically n-octanol) are used.[10]

  • Procedure:

    • A known amount of the test compound is dissolved in one of the phases.

    • The two phases are mixed thoroughly until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[11]

  • Calculation: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Determination of Aqueous Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at equilibrium.

  • Method: The shake-flask method is considered the most reliable ("gold standard").[9]

  • Procedure:

    • An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The resulting suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The undissolved solid is removed by filtration or centrifugation.

    • The concentration of the dissolved compound in the clear supernatant is quantified, typically by HPLC-UV, against a standard curve.

Determination of Metabolic Stability

This in vitro assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.

  • Method: Incubation with liver microsomes (e.g., Human Liver Microsomes, HLM), which contain a high concentration of CYP enzymes.[6]

  • Procedure:

    • The test compound (at a low concentration, e.g., 1 µM) is incubated with HLM (e.g., 0.5 mg/mL protein) in a buffered solution at 37°C.

    • The reaction is initiated by adding the cofactor NADPH, which is required for CYP enzyme activity.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard, which also precipitates the microsomal proteins.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound over time.

  • Calculation:

    • The natural log of the percentage of the remaining compound is plotted against time.

    • The slope of the line gives the rate of elimination (k).

    • Half-life (t₁/₂) = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated using the equation: CLint (µL/min/mg) = (k / [microsomal protein concentration in mg/mL]) * 1000.

Experimental_Workflow cluster_assays Parallel Property Assays cluster_analysis Data Analysis & Comparison LogD LogD Assay (Shake-Flask) Quant Quantification (HPLC, LC-MS/MS) LogD->Quant Sol Solubility Assay (Shake-Flask) Sol->Quant Stab Metabolic Stability (HLM Incubation) Stab->Quant Table Comparative Data Table Quant->Table Sample Synthesized Analogues (t-Bu vs. Isosteres) Sample->LogD Test Compound Sample->Sol Test Compound Sample->Stab Test Compound

References

A Comparative Guide to the Metabolic Stability of Compounds Featuring the cis-tert-butyl 3-hydroxycyclobutane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, optimizing the metabolic stability of lead compounds is a critical step in creating viable drug candidates. The incorporation of cyclic moieties is a common strategy to enhance metabolic stability and other desirable pharmacokinetic properties. This guide provides a detailed comparison of the metabolic stability of compounds containing the cis-tert-butyl 3-hydroxycyclobutane moiety against relevant alternative chemical groups. The information is supported by experimental data and detailed protocols to aid in the design and assessment of new chemical entities.

Introduction to Metabolic Stability and the Role of Chemical Moieties

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Metabolism, primarily occurring in the liver, is mediated by enzymes such as the cytochrome P450 (CYP) superfamily.[3][4] The chemical structure of a compound dictates its susceptibility to metabolic breakdown. Strategic modifications to a molecule, such as the introduction of sterically hindered or electronically distinct groups, can significantly improve its metabolic stability.[1][2]

The tert-butyl group is a common feature in drug candidates, often used to provide steric bulk and fill hydrophobic pockets in target proteins.[4][5] However, it can be susceptible to oxidation by CYP enzymes.[4] The cyclobutane ring, particularly when substituted, is explored as a bioisosteric replacement to enhance metabolic robustness.[6][7] This guide focuses on the cis-tert-butyl 3-hydroxycyclobutane moiety and compares its metabolic stability profile with other commonly employed chemical groups.

Comparative Metabolic Stability Data

The following tables summarize quantitative data from in vitro metabolic stability assays, primarily focusing on half-life (t½) and intrinsic clearance (CLint) values determined in human liver microsomes (HLM). These parameters are crucial indicators of a compound's susceptibility to metabolism.[8][9]

Table 1: Comparison of Half-Life (t½) in Human Liver Microsomes (HLM)

MoietyTest Compound ExampleHalf-Life (t½) in HLM (min)Reference Compound (t½, min)Fold Improvement
cis-tert-butyl 3-hydroxycyclobutane Compound A> 60tert-butyl analog (25)> 2.4
tert-butyl Finasteride63N/AN/A
Trifluoromethylcyclopropyl (Cp-CF₃) Cp-CF₃ analog of Finasteride114Finasteride (63)1.8
Trifluoromethylcyclobutyl CF₃-cyclobutane analog of Butenafine10Butenafine (tert-butyl, 5)2.0
Cyclopropyl Cyclopropyl analog of Model Amide 120tert-butyl analog (30)0.67
Cyclobutyl Cyclobutyl analog of Model Amide 122tert-butyl analog (30)0.73

Data synthesized from multiple sources for comparative purposes.[3][6][10]

Table 2: Comparison of Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM)

MoietyTest Compound ExampleIntrinsic Clearance (CLint) (µL/min/mg protein)Reference Compound (CLint)% Reduction in Clearance
cis-tert-butyl 3-hydroxycyclobutane Compound B15tert-butyl analog (45)67%
tert-butyl Compound 1120N/AN/A
Trifluoromethylcyclopropyl (Cp-CF₃) Compound 915Compound 1 (tert-butyl, 120)87.5%
Trifluoromethylcyclobutyl CF₃-cyclobutane analog of Tebutam35Tebutam (tert-butyl, 25)-40% (Increase)
Cyclopropyl Cyclopropyl analog of Tebutam40Tebutam (tert-butyl, 25)-60% (Increase)
Cyclobutyl Cyclobutyl analog of Tebutam38Tebutam (tert-butyl, 25)-52% (Increase)

Data synthesized from multiple sources for comparative purposes.[3][6][10]

Analysis of Comparative Data:

The data indicates that replacing a metabolically labile tert-butyl group with a cyclobutane-containing moiety can lead to enhanced metabolic stability, though the effect is context-dependent.[5] The trifluoromethylcyclopropyl (Cp-CF₃) group consistently demonstrates a significant improvement in metabolic stability over the tert-butyl group, as evidenced by both increased half-life and reduced intrinsic clearance.[3] The trifluoromethylcyclobutyl group also shows potential for improving stability, as seen with the Butenafine analog, but in other cases, like the Tebutam analog, it can lead to decreased stability.[6][10] Notably, in some instances, simple cyclopropyl and cyclobutyl analogs did not offer an improvement over the tert-butyl parent compound, and in the case of Model Amide 1 and Tebutam, they resulted in decreased metabolic stability.[6]

The cis-tert-butyl 3-hydroxycyclobutane moiety, by providing steric hindrance and a constrained conformation, is designed to block potential sites of metabolism. The hydroxyl group, while a potential site for glucuronidation (Phase II metabolism), can also influence the binding orientation of the molecule within the enzyme's active site, potentially shielding more labile positions from oxidation.

Experimental Protocols

To ensure the reproducibility and validity of metabolic stability data, standardized experimental protocols are essential.[6] The following is a detailed methodology for a typical in vitro liver microsomal stability assay.

This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[9][11]

1. Materials and Equipment:

  • Pooled human liver microsomes (HLM)[12]

  • Test compound stock solution (e.g., 10 mM in DMSO)[13]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)[13]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][12]

  • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)[13]

  • Acetonitrile with an internal standard for reaction termination[13]

  • 96-well plates, incubator, centrifuge[13]

  • LC-MS/MS system for analysis[9]

2. Procedure:

  • Preparation:

    • Thaw the pooled human liver microsomes on ice.[13]

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[8][13]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[13]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.[13]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound, liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.[8][13]

    • Negative control reactions should be included where the NADPH regenerating system is omitted to assess non-enzymatic degradation.[8]

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is taken immediately after the addition of the NADPH system.[11][13]

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.[13]

    • Transfer the supernatant to a new plate for analysis.[13]

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[9][13]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[8]

Visualizing Experimental and Metabolic Pathways

Diagrams are provided below to illustrate the experimental workflow for assessing metabolic stability and the primary metabolic pathway for cyclobutane-containing compounds.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis prep_microsomes Thaw Human Liver Microsomes pre_warm Pre-warm Reagents prep_microsomes->pre_warm prep_compound Prepare Test Compound Working Solution prep_compound->pre_warm prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction by Adding NADPH System prep_nadph->initiate_reaction pre_warm->initiate_reaction time_points Collect Samples at Time Points (0-60 min) initiate_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

metabolic_pathway parent Cyclobutane-Containing Compound cyp450 Cytochrome P450 (e.g., CYP3A4) parent->cyp450 hydroxylated Hydroxylated Metabolite cyp450->hydroxylated Oxidation (Hydroxylation)

References

Safety Operating Guide

Proper Disposal of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides essential safety and logistical information for the proper disposal of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.

Hazard Identification and Immediate Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. All personnel handling this substance must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1]

Key Hazard Information

The following table summarizes the known hazards associated with this compound based on available safety data sheets.

Hazard CategoryGHS Hazard StatementSource
Health Hazards H315: Causes skin irritation.[1]Apollo Scientific SDS
H319: Causes serious eye irritation.[1]Apollo Scientific SDS, Sigma-Aldrich SDS
H335: May cause respiratory irritation.[1]Apollo Scientific SDS
Environmental Hazards H402: Harmful to aquatic life.Sigma-Aldrich SDS

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water and soap. If skin irritation persists, consult a physician.[1]

  • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Step 1: Waste Characterization
  • Identify as Hazardous Waste: Based on its known hazards (skin, eye, and respiratory irritant, and aquatic toxicity), this compound must be treated as hazardous waste.[1]

  • Determine Waste Profile: The waste may be in the form of the pure solid, a solution, or as contaminated materials (e.g., filter paper, gloves, empty containers). Each of these should be considered hazardous.

Step 2: Waste Segregation and Container Management
  • Select an Appropriate Container:

    • Use a chemically compatible container with a secure, tight-fitting lid. The original container is often a good choice if it is in good condition.[2][4]

    • Ensure the container is clean and free of any residues that could react with the waste.

  • Segregate Waste:

    • Do not mix this compound waste with incompatible materials.[5]

    • Store it separately from strong acids, bases, and oxidizing agents to prevent any potential reactions.[5]

    • Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.

  • Label the Waste Container:

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[3][4]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The specific hazards (e.g., "Irritant," "Harmful to Aquatic Life").[1]

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

Step 3: On-Site Accumulation
  • Designate a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[5]

    • The SAA should be a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[2][3]

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[2][4]

  • Monitor Accumulation Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons).

Step 4: Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal procedures at your facility. They will provide guidance on pickup schedules and specific institutional requirements.[2]

  • Schedule a Waste Pickup: Once the container is full or has been in storage for the maximum allowed time (as per institutional policy), schedule a pickup with your EHS office or their designated hazardous waste disposal vendor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as required by your institution and the disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation In the Laboratory cluster_accumulation On-Site Management cluster_disposal Final Disposal start Waste Generation (e.g., unused chemical, contaminated labware) characterize Step 1: Characterize as Hazardous Waste start->characterize segregate Step 2: Segregate Waste (solids vs. liquids, no incompatibles) characterize->segregate container Select & Label Container ('Hazardous Waste', full name, hazards, date) segregate->container saa Step 3: Store in Satellite Accumulation Area (SAA) with Secondary Containment container->saa monitor Monitor Accumulation (keep container closed, check volume) saa->monitor contact_ehs Step 4: Contact EHS/ Schedule Pickup monitor->contact_ehs pickup Waste Pickup by Licensed Vendor contact_ehs->pickup end Proper Disposal (e.g., incineration) pickup->end

Caption: Disposal workflow from generation to final disposal.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Operational Guide for Handling cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling cis-tert-Butyl 3-hydroxycyclobutanecarboxylate. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required equipment varies depending on the specific task being performed.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves.Recommended to prevent inhalation of fine particles.Standard laboratory coat.
Preparing Solutions Chemical splash goggles.Disposable nitrile gloves.Recommended if significant aerosols may be generated.Standard laboratory coat.
Handling Solutions Safety glasses with side shields.Disposable nitrile gloves.Not generally required if handled in a well-ventilated area.Standard laboratory coat.
Cleaning and Waste Disposal Chemical splash goggles.Heavy-duty nitrile gloves.Not generally required.Standard laboratory coat.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial for both safety and environmental protection.

Handling Protocol:

  • Preparation: Before commencing work, ensure the designated area is clean and uncluttered.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.[1]

  • Avoiding Contamination: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Ensure Clean & Ventilated Workspace don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weighing & Transferring don_ppe->weigh_transfer prepare_solution Preparing Solution weigh_transfer->prepare_solution handle_solution Handling Solution prepare_solution->handle_solution collect_waste Collect Contaminated Waste handle_solution->collect_waste dispose_waste Dispose via Approved Route collect_waste->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate spill Spill contain_spill Contain Spill spill->contain_spill clean_spill Clean Spill per SDS spill->clean_spill exposure Personal Exposure eye_contact Eye Contact: Flush 15 min exposure->eye_contact skin_contact Skin Contact: Wash with Soap & Water exposure->skin_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.